Product packaging for Phenyltoloxamine(Cat. No.:CAS No. 92-12-6)

Phenyltoloxamine

Katalognummer: B1222754
CAS-Nummer: 92-12-6
Molekulargewicht: 255.35 g/mol
InChI-Schlüssel: IZRPKIZLIFYYKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Phenyltoloxamine is a small molecule with the chemical formula C17H21NO and a molecular weight of 255.36 g/mol . It is a first-generation ethanolamine-class antihistamine that acts as an inverse agonist at the H1 receptor, thereby blocking the effects of histamine . Its primary mechanism involves antagonizing the H1 receptor, which attenuates inflammatory processes by reducing NF-kB activity and stabilizing mast cells to prevent further histamine release . Furthermore, this compound exhibits anticholinergic properties by inhibiting the action of acetylcholine, which contributes to reduced secretions . A key characteristic of this compound is its ability to cross the blood-brain barrier, leading to central nervous system (CNS) effects such as sedation and drowsiness . In research, it is noted for its role as an adjuvant therapy in combination with other agents . It is used in studies exploring its sedative and potential intrinsic analgesic and antitussive (cough-suppressing) effects . It also demonstrates antispasmodic and local anesthetic properties in some studies . This product is strictly for research use in laboratory settings and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21NO B1222754 Phenyltoloxamine CAS No. 92-12-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Key on ui mechanism of action

As a first-generation H1 antihistamine, phenyltoloxamine interferes with the agonist activity of histamine at the H1 receptor and are ostensibly used to attenuate inflammatory processes as a means to treat conditions like allergic rhinitis, allergic conjunctivitis, and urticaria. Reduction of the activity of the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) immune response transcription factor via the phospholipase C and phosphatidylinositol (PIP2) signaling pathways also serves to decrease antigen presentation and the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors. Moreover, lowering calcium ion concentration leads to increased mast cell stability which reduces further histamine release. Additionally, first-generation antihistamines like phenyltoloxamine readily cross the blood-brain barrier and cause sedation and other adverse central nervous system (CNS) effects, like nervousness and insomnia. By comparison, second-generation antihistamines are more selective for H1 receptors in the peripheral nervous system and do not cross the blood-brain barrier, resulting in fewer adverse drug effects overall. Furthermore, although some studies propose that phenyltoloxamine may possess some intrinsic antispasmodic and distinct local anesthetic properties, the specific mechanisms of action for these effects have not been formalized. Also, even though the combination of phenyltoloxamine's ability to cross the blood-brain barrier and cause various tranquilizing effects may explain to some extent how it may be able to potentiate analgesic effects, there are also studies that observed no potentiating effects associated with phenyltoloxamine use either.

CAS-Nummer

92-12-6

Molekularformel

C17H21NO

Molekulargewicht

255.35 g/mol

IUPAC-Name

2-(2-benzylphenoxy)-N,N-dimethylethanamine

InChI

InChI=1S/C17H21NO/c1-18(2)12-13-19-17-11-7-6-10-16(17)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3

InChI-Schlüssel

IZRPKIZLIFYYKR-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2

Andere CAS-Nummern

92-12-6

Piktogramme

Irritant

Verwandte CAS-Nummern

6152-43-8 (hydrochloride)

Synonyme

N,N-dimethyl-2-(alpha-phenyl-o-tolyloxy)ethylamine
phenyltoloxamine
phenyltoloxamine hydrochloride

Herkunft des Produkts

United States

Foundational & Exploratory

Elucidating the Off-Target Effects of Phenyltoloxamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyltoloxamine is a first-generation ethanolamine antihistamine primarily recognized for its competitive antagonism of the histamine H1 receptor.[1][2] While effective for symptomatic relief of allergic reactions, its clinical utility is often tempered by a significant side-effect profile, including sedation and anticholinergic effects.[3][4] These effects are not mediated by its primary target but are a direct consequence of off-target interactions with other endogenous receptors. This technical guide provides an in-depth examination of the known off-target effects of this compound, details the experimental protocols used to characterize such interactions, and presents the associated signaling pathways. Understanding this polypharmacology is critical for drug development professionals seeking to design more selective agents and for researchers investigating the broader physiological impacts of first-generation antihistamines.

On-Target vs. Off-Target Pharmacology

This compound's therapeutic action is derived from its function as an inverse agonist at the histamine H1 receptor. By binding to the receptor, it stabilizes its inactive conformation, thereby reducing the constitutive activity of the receptor and competitively blocking histamine from binding.[5] This alleviates allergic symptoms such as itching, sneezing, and runny nose.[1][3]

However, like many first-generation antihistamines, this compound readily crosses the blood-brain barrier, leading to significant central nervous system (CNS) effects such as drowsiness and sedation.[6][7] Furthermore, it exhibits potent anticholinergic properties, stemming from its interaction with muscarinic acetylcholine receptors.[8][9] These interactions are the primary source of its off-target effects.

Quantitative and Qualitative Receptor Interaction Profile

Target ReceptorReceptor TypeMolecular InteractionFunctional EffectAssociated Physiological/Clinical OutcomeCitation(s)
Histamine H1 Gq-coupled GPCRPrimary Target (On-Target) Inverse AgonistAntihistaminic (relief of allergy symptoms), Sedation (CNS effect)[1][6][10]
Muscarinic Acetylcholine Receptors (M1-M5) GPCR (M1, M3, M5 are Gq-coupled; M2, M4 are Gi-coupled)Off-Target Competitive AntagonistAnticholinergic Effects: Dry mouth, blurred vision, urinary retention, constipation, confusion.[8][9][12]

Key Signaling Pathways

The primary on-target and major off-target effects of this compound are mediated through Gq-coupled G-protein coupled receptors (GPCRs). The diagrams below illustrate these pathways.

On-Target: Histamine H1 Receptor Signaling

Off-Target: Muscarinic M1/M3 Receptor Signaling

Experimental Protocols for Off-Target Characterization

To identify and quantify the off-target effects of a compound like this compound, a tiered approach involving binding and functional assays is employed.

Experimental Workflow

Protocol 1: Radioligand Binding Assay (Affinity Determination)

This protocol is a representative method for determining the binding affinity (K_i_) of this compound for H1 and muscarinic receptors via competitive displacement of a known radioligand.

  • Objective: To quantify the affinity of a test compound (this compound) for a specific receptor.

  • Principle: The assay measures the ability of an unlabeled compound to compete with a radioactively labeled ligand ([³H]-mepyramine for H1, or [³H]-N-methylscopolamine for muscarinic receptors) for binding to receptors in a cell membrane preparation.[4][13][14]

  • Materials:

    • Cell membrane preparations expressing the target receptor (e.g., from HEK293 cells transfected with human H1R or CHRM1).[4][15]

    • Radioligand (e.g., [³H]-mepyramine).

    • Test compound (this compound) at various concentrations.

    • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

    • Non-specific binding control (a high concentration of an unlabeled ligand, e.g., 10 µM mianserin for H1R).[4]

    • Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Plate Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and varying concentrations of this compound.

    • Radioligand Addition: Add a fixed concentration of the radioligand (typically at or near its K_d_ value) to each well to initiate the binding reaction.

    • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 25-30°C) to reach equilibrium.[3]

    • Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

    • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Plot the measured CPM against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC_50_ (the concentration of this compound that displaces 50% of the radioligand).

    • Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[16]

Protocol 2: Calcium Flux Assay (Functional Potency)

This protocol is a representative method for assessing the functional antagonist activity of this compound at Gq-coupled receptors like H1 and M1/M3.

  • Objective: To measure the ability of a test compound to inhibit agonist-induced intracellular calcium mobilization.

  • Principle: Gq-coupled receptors, when activated, trigger the release of calcium (Ca²⁺) from intracellular stores.[2][7] This assay uses a calcium-sensitive fluorescent dye that increases its emission intensity upon binding to Ca²⁺. Antagonists will block an agonist from causing this fluorescent increase.

  • Materials:

    • A stable cell line expressing the target receptor (e.g., CHO-M1 or HEK293-H1R).

    • A calcium-sensitive dye kit (e.g., Fluo-4 AM, Cal-520™).[6]

    • A known agonist for the target receptor (e.g., histamine for H1R, carbachol for muscarinic receptors).

    • Test compound (this compound).

    • A kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Procedure:

    • Cell Plating: Seed the cells into a 96- or 384-well black, clear-bottom plate and culture overnight.[2]

    • Dye Loading: Remove the culture medium and add the fluorescent calcium dye diluted in assay buffer. Incubate for 60-90 minutes at 37°C to allow the dye to enter the cells and be activated by intracellular esterases.[6]

    • Compound Addition: Place the plate in the fluorescence reader. Add varying concentrations of this compound and incubate for a short period (pre-incubation).

    • Agonist Stimulation & Reading: The instrument adds a fixed concentration of the agonist (typically an EC_80_ concentration) to all wells while simultaneously recording the fluorescence intensity in real-time.

  • Data Analysis:

    • The change in fluorescence (peak signal - baseline signal) is measured for each well.

    • Plot the fluorescence response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal inhibition curve to determine the IC_50_ value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced response.

Conclusion and Implications for Drug Development

The clinical profile of this compound is a classic example of how off-target effects, particularly anticholinergic activity, define the utility and tolerability of a drug. While its on-target H1 receptor antagonism provides therapeutic benefit, its lack of selectivity leads to a predictable and often dose-limiting set of side effects. For drug development professionals, this underscores the importance of early-stage off-target screening and the continuous pursuit of receptor selectivity. By employing the binding and functional assays detailed in this guide, researchers can build a comprehensive pharmacological profile of new chemical entities, enabling the selection of candidates with an improved therapeutic index and a lower propensity for adverse effects. This systematic approach is fundamental to designing safer and more effective medicines.

References

Phenyltoloxamine: A Technical Guide to CNS Distribution and Receptor Occupancy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyltoloxamine is a first-generation ethanolamine H1-antihistamine characterized by its sedative properties, a direct consequence of its ability to cross the blood-brain barrier (BBB) and interact with central nervous system (CNS) receptors.[1][2][3] This technical guide provides a comprehensive overview of the methodologies used to characterize the CNS distribution and receptor occupancy of compounds like this compound. While specific quantitative data for this compound is limited in contemporary literature, this document details the established experimental protocols and presents illustrative data from other first-generation antihistamines to provide a robust framework for its CNS pharmacology. The guide includes detailed experimental protocols, data tables for comparative analysis, and visualizations of key pathways and workflows.

Introduction to this compound

This compound is an H1 receptor inverse agonist that competitively blocks histamine at the H1 receptor.[2] As a first-generation antihistamine, it is known to readily penetrate the CNS, leading to characteristic side effects such as drowsiness, sedation, and impaired cognitive function.[4][5][6] These effects are a direct result of its interaction with H1 receptors in the brain.[3] Understanding the extent of CNS penetration and the degree of receptor engagement is critical for characterizing its therapeutic and side-effect profiles.

CNS Distribution and Blood-Brain Barrier Penetration

The sedative effects of first-generation antihistamines are primarily attributed to their ability to cross the blood-brain barrier.[4][7][8] Unlike second-generation agents, which are often substrates for efflux transporters like P-glycoprotein (Pgp) at the BBB, first-generation antihistamines generally exhibit higher lipophilicity and are not significantly effluxed, allowing for substantial brain penetration.[7][8]

Experimental Protocols for Assessing CNS Distribution

2.1.1. In Situ Brain Perfusion

This technique provides a direct measure of brain uptake and the role of transporters at the BBB.

  • Objective: To determine the unidirectional transfer constant (K_in) of a compound into the brain.

  • Methodology:

    • A rat is anesthetized, and the common carotid artery is cannulated.

    • A perfusion fluid containing the radiolabeled test compound (e.g., ³H-phenyltoloxamine) and a vascular space marker (e.g., ¹⁴C-sucrose) is perfused for a short period (30-60 seconds).

    • To assess the role of efflux transporters, the experiment can be repeated with a P-glycoprotein inhibitor like cyclosporin A.[8]

    • After perfusion, the animal is euthanized, and the brain is removed and dissected.

    • The concentration of the radiolabel in the brain tissue is determined by liquid scintillation counting.

    • The brain uptake is calculated and expressed as the K_in (μL/s/g).

2.1.2. In Vivo Brain Concentration Studies

These studies determine the steady-state brain-to-plasma concentration ratio.

  • Objective: To quantify the extent of drug accumulation in the brain at steady-state.

  • Methodology:

    • The test compound is administered to a cohort of animals (e.g., rats or mice) via a relevant route (e.g., oral or intravenous).

    • At various time points after administration, blood and brain samples are collected.

    • Drug concentrations in both plasma and brain homogenate are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The brain-to-plasma ratio (Kp) is calculated at each time point. The unbound brain-to-plasma ratio (Kp,uu) can also be determined by measuring the unbound fraction in both compartments, providing a more accurate measure of BBB penetration.

Expected CNS Distribution Data

Table 1: Comparative CNS Distribution of First-Generation Antihistamines

Compound Brain-to-Plasma Ratio (Kp) Comments
Diphenhydramine ~20 High brain penetration
Chlorpheniramine ~10 Significant brain penetration
Hydroxyzine ~2-5 Moderate brain penetration

| This compound | Data not available | Expected to have high brain penetration similar to other first-generation antihistamines. |

Receptor Occupancy

Receptor occupancy (RO) assays measure the percentage of a target receptor that is bound by a drug at a given dose.[9] For this compound, this would involve quantifying its engagement with H1 receptors in the CNS.

Experimental Protocols for Receptor Occupancy

3.1.1. In Vitro Receptor Binding Assays

These assays determine the affinity of a compound for its target receptor.

  • Objective: To determine the equilibrium dissociation constant (K_d) or the inhibitory constant (K_i) of this compound for the H1 receptor.

  • Methodology:

    • Cell membranes expressing the human H1 receptor are prepared.

    • A radioligand with known high affinity for the H1 receptor (e.g., ³H-pyrilamine) is incubated with the membranes.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding.

    • The amount of bound radioligand is measured after separating the bound from the free radioligand by filtration.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The K_i is calculated from the IC50 using the Cheng-Prusoff equation.[10]

3.1.2. Ex Vivo Receptor Occupancy

This method measures receptor occupancy in the brain after in vivo drug administration.

  • Objective: To determine the dose-dependent occupancy of H1 receptors in the brain.

  • Methodology:

    • Animals are dosed with a range of concentrations of the test compound (this compound).

    • At the time of expected peak brain concentration, the animals are euthanized, and their brains are rapidly removed and frozen.

    • Brain sections are prepared and incubated with a radioligand for the H1 receptor.

    • The amount of specific binding of the radioligand is measured using autoradiography.

    • The receptor occupancy is calculated as the percentage reduction in specific binding in the drug-treated animals compared to vehicle-treated controls.

3.1.3. In Vivo Receptor Occupancy using Positron Emission Tomography (PET)

PET imaging allows for the non-invasive quantification of receptor occupancy in living subjects, including humans.[11]

  • Objective: To measure H1 receptor occupancy in the brain at different plasma concentrations of this compound.

  • Methodology:

    • A suitable PET radioligand for the H1 receptor (e.g., ¹¹C-doxepin) is administered intravenously to the subject.[5]

    • A baseline PET scan is acquired to measure the baseline receptor availability.

    • The subject is then administered a dose of this compound.

    • After a suitable time for the drug to reach the brain, a second PET scan is performed with the same radioligand.

    • The reduction in the binding potential of the radioligand in the second scan compared to the baseline scan is used to calculate the receptor occupancy.[12]

    • Arterial blood sampling is often performed to measure the plasma concentration of both the drug and the radioligand.[11]

Expected Receptor Occupancy Data

Specific receptor occupancy data for this compound is not available. Table 2 provides an example of such data for another antihistamine to illustrate the expected findings.

Table 2: Example of H1 Receptor Occupancy Data (for Cetirizine, a Second-Generation Antihistamine)

Dose Plasma Concentration (ng/mL) H1 Receptor Occupancy (%) in Prefrontal Cortex Reference
10 mg Not reported 12.5% [5]
20 mg Not reported 25.2% [5]

| This compound | Data not available | Expected to show high receptor occupancy at therapeutic doses, correlating with its sedative effects. | |

Visualizing Pathways and Protocols

Signaling Pathway of H1 Receptor Antagonism

The following diagram illustrates the mechanism by which this compound, as an H1-antihistamine, blocks the action of histamine at the H1 receptor, thereby inhibiting the downstream signaling cascade that leads to allergic and inflammatory responses.

G cluster_membrane Cell Membrane H1R H1 Receptor Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Histamine Histamine Histamine->H1R This compound This compound This compound->H1R blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC NFkB NF-κB Activation (Pro-inflammatory) Ca_release->NFkB PKC->NFkB

Caption: H1 Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental Workflow for CNS Distribution and Receptor Occupancy

The following diagram outlines a typical preclinical workflow to characterize the CNS pharmacology of a compound like this compound.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo / Ex Vivo Assessment (Rodent Model) cluster_human Human Studies (Optional) start Start: Compound of Interest (this compound) BindingAssay H1 Receptor Binding Assay (Ki) start->BindingAssay PAMPA PAMPA-BBB Assay (Permeability) start->PAMPA PK_study Pharmacokinetic Study (Brain & Plasma) BindingAssay->PK_study InSitu In Situ Brain Perfusion PAMPA->InSitu ExVivo_RO Ex Vivo Receptor Occupancy PK_study->ExVivo_RO Data_Analysis Data Analysis & PK/PD Modeling ExVivo_RO->Data_Analysis InSitu->Data_Analysis PET_study PET Imaging Study (Receptor Occupancy) end End: Characterized CNS Profile PET_study->end Data_Analysis->PET_study Data_Analysis->end

Caption: Preclinical to Clinical Workflow for CNS Drug Characterization.

Relationship between Physicochemical Properties, CNS Effects, and Receptor Occupancy

This diagram illustrates the logical progression from the drug's properties to its clinical effects in the CNS.

G PhysChem Physicochemical Properties (e.g., Lipophilicity, Low Pgp affinity) BBB Crosses Blood-Brain Barrier PhysChem->BBB BrainConc Achieves Sufficient Concentration in Brain BBB->BrainConc ReceptorBinding Binds to CNS H1 Receptors BrainConc->ReceptorBinding ReceptorOccupancy High Receptor Occupancy ReceptorBinding->ReceptorOccupancy CNSEffects CNS Effects (Sedation, Anticholinergic) ReceptorOccupancy->CNSEffects

Caption: Causal Chain from Drug Properties to CNS Effects.

Conclusion

This compound's profile as a first-generation antihistamine strongly indicates significant CNS distribution and H1 receptor occupancy, which accounts for its sedative effects. While specific quantitative data for this compound remains sparse, the experimental and analytical frameworks detailed in this guide provide a clear path for its characterization. For drug development professionals, applying these methodologies is essential for building a comprehensive understanding of a compound's CNS pharmacology, enabling better prediction of both therapeutic efficacy and potential adverse effects. Future research employing modern techniques such as PET imaging and LC-MS/MS-based in vivo occupancy studies would be invaluable in precisely quantifying the CNS pharmacokinetics and pharmacodynamics of this compound.

References

Phenyltoloxamine: A Technical Whitepaper on a First-Generation Ethanolamine Antihistamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyltoloxamine is a first-generation antihistamine belonging to the ethanolamine class, characterized by its competitive antagonism of the histamine H1 receptor.[1][2] This document provides a comprehensive technical overview of this compound, focusing on its core pharmacological attributes. It summarizes its mechanism of action, including the downstream signaling pathways of H1 receptor antagonism. Due to a notable lack of publicly available quantitative data for this compound, this paper also presents comparative data for other first-generation antihistamines to provide context for its likely pharmacodynamic and pharmacokinetic profile.[3][4] Detailed experimental protocols for key assays relevant to the study of antihistamines are provided, alongside mandatory visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacology and evaluation.

Introduction

First-generation H1 antihistamines have been a cornerstone in the symptomatic treatment of allergic conditions for decades.[5] this compound, a member of the ethanolamine class, competitively blocks histamine H1 receptors, thereby mitigating allergic responses.[1][2] Like other drugs in its class, it is known to cross the blood-brain barrier, leading to sedative and anticholinergic side effects.[2][3] this compound is often formulated in combination with analgesics and antitussives.[3] Despite its long history of use, detailed pharmacokinetic and pharmacodynamic data for this compound are not extensively available in the public domain.[3][4] This guide aims to synthesize the available information and provide a technical framework for its study.

Mechanism of Action: H1 Receptor Antagonism

This compound functions as a competitive antagonist at the histamine H1 receptor. In the presence of histamine, this compound binds to the H1 receptor without activating it, thereby preventing histamine from binding and initiating the downstream signaling cascade. This action alleviates the symptoms of allergic reactions, which are mediated by histamine.

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[6][7] Upon activation by an agonist like histamine, the following intracellular cascade is initiated:

  • G-Protein Activation: The activated H1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

  • Phospholipase C Activation: The GTP-bound α-subunit dissociates and activates phospholipase C (PLC).[6][8]

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9]

  • Downstream Effects of IP3 and DAG:

    • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[8]

    • DAG , along with the increased intracellular Ca2+, activates protein kinase C (PKC).[7][8]

  • Cellular Response: The activation of PKC and the increase in intracellular calcium lead to various cellular responses that characterize the allergic reaction, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory cytokines.

This compound, by blocking the initial binding of histamine to the H1 receptor, prevents the initiation of this entire signaling cascade.

H1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_drug Pharmacological Intervention Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Allergic Response (e.g., inflammation, smooth muscle contraction) Ca2->CellularResponse Contributes to PKC->CellularResponse Leads to This compound This compound This compound->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of this compound.

Quantitative Pharmacodynamic Data

CompoundH1 Receptor Ki (nM)Muscarinic Receptor Ki (nM)Reference
Diphenhydramine16M1: 130, M2: 29, M3: 110, M4: 100, M5: 200[Comparative data, not this compound specific]
Doxylamine46M1: 250, M2: 430, M3: >1000, M4: >1000, M5: >1000[Comparative data, not this compound specific]
Clemastine0.47M1: 20, M2: 9.3, M3: 22, M4: 21, M5: 13[Comparative data, not this compound specific]
This compound Data not available Data not available

Pharmacokinetic Profile

Detailed human pharmacokinetic data for this compound, including its bioavailability, plasma half-life, and specific metabolic pathways, are not well-documented in publicly accessible scientific literature.[3][4] This is a common characteristic for many older, first-generation antihistamines.[5]

ParameterValueReference
Bioavailability Data not available
Plasma Half-life Data not available
Metabolism Presumed to be metabolized by hepatic cytochrome P450 (CYP) enzymes, but specific isozymes have not been identified.[General knowledge for first-generation antihistamines]
Excretion Route of excretion not definitively established.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical and clinical evaluation of antihistamines like this compound.

Histamine H1 Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the human H1 receptor (e.g., from HEK293 cells).

    • Radioligand: [3H]mepyramine.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compound (e.g., this compound) at various concentrations.

    • Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the cell membranes, [3H]mepyramine (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

H1_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - H1 Receptor Membranes - [3H]mepyramine - Test Compound (this compound) - Assay Buffer start->prepare_reagents incubation Incubate Reaction Mixture prepare_reagents->incubation filtration Rapid Filtration (Separates bound from free ligand) incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting (Measures radioactivity) washing->scintillation data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation->data_analysis end End data_analysis->end

Caption: Workflow for a histamine H1 receptor radioligand binding assay.
Assessment of Sedative Effects in a Clinical Trial

This protocol outlines a general methodology for evaluating the sedative properties of an antihistamine in human subjects.

  • Study Design: Double-blind, placebo-controlled, crossover study.

  • Participants: Healthy adult volunteers.

  • Interventions:

    • Test drug (e.g., this compound at a therapeutic dose).

    • Placebo.

    • Positive control (a known sedating antihistamine, e.g., diphenhydramine).

  • Procedure:

    • Participants receive one of the interventions on separate study days, with a washout period in between.

    • A battery of psychometric and cognitive tests is administered at baseline and at multiple time points after drug administration.

  • Assessments (Test Battery):

    • Subjective Sedation: Visual Analog Scales (VAS) for drowsiness, alertness, and concentration.

    • Objective Cognitive Function:

      • Choice Reaction Time (CRT) to assess attention and motor response speed.

      • Digit Symbol Substitution Test (DSST) to evaluate processing speed and executive function.

      • Critical Flicker Fusion (CFF) threshold to measure central nervous system arousal.

      • Body Sway test for balance and motor coordination.

  • Data Analysis:

    • Compare the changes from baseline in test performance for each intervention group.

    • Use statistical methods (e.g., ANOVA for repeated measures) to determine significant differences between the test drug, placebo, and positive control.

In Vitro Blood-Brain Barrier Permeability Assay

This assay provides an indication of a drug's potential to cross the blood-brain barrier (BBB).

  • Model: A co-culture model using human brain microvascular endothelial cells (hBMECs) and astrocytes grown on a semi-permeable membrane in a Transwell® system.

  • Procedure:

    • Culture hBMECs on the apical side of the Transwell® insert and astrocytes on the basal side of the well.

    • Allow the cells to differentiate and form a tight monolayer, which is confirmed by measuring the transendothelial electrical resistance (TEER).

    • Add the test compound (this compound) to the apical (blood side) chamber.

    • At various time points, collect samples from the basal (brain side) chamber.

    • Quantify the concentration of the test compound in the basal chamber using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the basal chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical chamber.

    • A higher Papp value suggests a greater potential to cross the BBB.

Concluding Remarks

This compound is a classic first-generation ethanolamine antihistamine that effectively antagonizes the histamine H1 receptor. Its utility in managing allergic conditions is well-established, though often accompanied by sedative and anticholinergic effects due to its ability to cross the blood-brain barrier and interact with other receptors. A significant knowledge gap exists regarding its specific quantitative pharmacodynamic and pharmacokinetic properties. The experimental protocols detailed in this whitepaper provide a framework for future research that could more precisely characterize this compound and other first-generation antihistamines, enabling a more informed assessment of their therapeutic profiles. Further investigation into the metabolism and receptor binding affinities of this compound is warranted to fully understand its clinical effects and potential for drug-drug interactions.

References

Preclinical Assessment of the Sedative Properties of Phenyltoloxamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyltoloxamine, a first-generation ethanolamine antihistamine, is recognized for its sedative effects, a characteristic shared by many compounds in its class. This technical guide provides an in-depth overview of the preclinical evaluation of this compound's sedative properties. While specific quantitative preclinical data for this compound is limited in contemporary literature due to its long history of use, this document outlines the established mechanisms and experimental protocols used to characterize the sedative effects of first-generation antihistamines. The guide details the underlying neuropharmacology, presents standardized preclinical models for assessing sedation in rodents, and includes illustrative data tables and diagrams to provide a comprehensive framework for researchers in drug development and neuroscience.

Introduction

This compound is an H1 receptor blocker that readily crosses the blood-brain barrier.[1][2] Its sedative and analgesic effects have been recognized since the 1950s.[1][3] As a first-generation antihistamine, its central nervous system (CNS) effects, particularly sedation, are a prominent feature of its pharmacological profile.[4][5][6] Understanding the preclinical methods to quantify these sedative effects is crucial for drug development, particularly for combination therapies where this compound is used as an adjuvant.[2] This guide will explore the preclinical models and methodologies relevant to assessing the sedative potential of this compound.

Mechanism of Sedation

The primary mechanism underlying the sedative effects of this compound and other first-generation antihistamines is the antagonism of histamine H1 receptors in the CNS.[2][4] Histaminergic neurons originating in the tuberomammillary nucleus of the hypothalamus play a critical role in maintaining wakefulness. By blocking the action of histamine at H1 receptors in various brain regions, this compound reduces neuronal excitability, leading to drowsiness and sedation.[4]

dot

Caption: this compound's mechanism of sedation.

Preclinical Models and Experimental Protocols

The sedative effects of this compound can be evaluated in various preclinical models, primarily using rodents. The following are standard behavioral assays employed to quantify sedation.

Spontaneous Locomotor Activity

This test assesses the general activity level of an animal in a novel environment. A decrease in locomotor activity is indicative of a sedative effect.

Experimental Protocol:

  • Animals: Male Swiss Webster mice (20-25 g) are commonly used.

  • Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams or a video tracking system to monitor movement.

  • Procedure:

    • Animals are habituated to the testing room for at least 1 hour before the experiment.

    • Mice are administered this compound (e.g., 10, 20, 40 mg/kg, intraperitoneally) or vehicle (e.g., saline).

    • 30 minutes post-injection, each mouse is placed in the center of the open-field arena.

    • Locomotor activity (total distance traveled, number of horizontal and vertical movements) is recorded for a set period (e.g., 15-30 minutes).

  • Data Analysis: The mean activity counts for the this compound-treated groups are compared to the vehicle-treated control group using statistical tests such as ANOVA followed by post-hoc tests.

Loss of Righting Reflex

This is a robust and widely used assay to assess the hypnotic or sedative effects of a compound.[1] The inability of an animal to right itself when placed on its back is considered a positive endpoint.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (200-250 g) or mice.

  • Procedure:

    • Animals are administered a higher dose of this compound or a combination of this compound with a sub-hypnotic dose of a CNS depressant like pentobarbital.

    • At regular intervals post-administration, the animal is gently placed on its back.

    • The loss of the righting reflex is confirmed if the animal remains on its back for a predetermined duration (e.g., >30 seconds).[7]

    • The latency to the loss of the righting reflex and the duration of the loss of the righting reflex are recorded.

Potentiation of Pentobarbital-Induced Sleeping Time

This assay evaluates the ability of a test compound to enhance the hypnotic effect of a known sedative, such as pentobarbital.[8] An increase in the duration of sleep indicates a sedative or CNS depressant effect.

Experimental Protocol:

  • Animals: Male ICR mice (25-30 g).

  • Procedure:

    • Mice are pre-treated with this compound (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle.

    • After a set pre-treatment time (e.g., 30 minutes), a hypnotic dose of pentobarbital (e.g., 40-50 mg/kg, i.p.) is administered.

    • The time from the loss of the righting reflex to its recovery (the animal can right itself three times within 30 seconds when placed on its back) is measured as the sleeping time.

  • Data Analysis: The mean sleeping time of the this compound-treated groups is compared to the vehicle-pentobarbital group.

dot

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_dosing Drug Administration cluster_assays Behavioral Assessment cluster_data Data Analysis Acclimatization Acclimatization of Rodents Randomization Randomization into Treatment Groups Acclimatization->Randomization Dosing Administration of this compound or Vehicle (i.p.) Randomization->Dosing Locomotor Locomotor Activity Dosing->Locomotor 30 min post-dose Righting_Reflex Loss of Righting Reflex Dosing->Righting_Reflex Time-course Sleeping_Time Pentobarbital Sleeping Time Dosing->Sleeping_Time 30 min pre-pentobarbital Data_Collection Data Collection Locomotor->Data_Collection Righting_Reflex->Data_Collection Sleeping_Time->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: A typical preclinical experimental workflow.

Quantitative Data Presentation

Table 1: Effect of this compound on Spontaneous Locomotor Activity in Mice

Treatment Group (mg/kg, i.p.)NTotal Distance Traveled (cm) (Mean ± SEM)
Vehicle103500 ± 250
This compound (10)102800 ± 210
This compound (20)101900 ± 180**
This compound (40)101100 ± 150***
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle

Table 2: Potentiation of Pentobarbital-Induced Sleeping Time by this compound in Mice

Pre-treatment Group (mg/kg, i.p.)Pentobarbital (mg/kg, i.p.)NOnset of Sleep (min) (Mean ± SEM)Duration of Sleep (min) (Mean ± SEM)
Vehicle45105.2 ± 0.425.6 ± 2.1
This compound (10)45104.8 ± 0.342.3 ± 3.5
This compound (20)45104.5 ± 0.365.8 ± 4.2**
This compound (40)45104.1 ± 0.298.2 ± 5.9***
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle + Pentobarbital

Conclusion

The sedative effects of this compound are a direct consequence of its antagonism of central histamine H1 receptors. Preclinical evaluation of these effects relies on a battery of well-established behavioral assays in rodents, including the assessment of spontaneous locomotor activity, the loss of righting reflex, and the potentiation of pentobarbital-induced sleep. Although specific contemporary quantitative data for this compound is sparse, the methodologies described in this guide provide a robust framework for the continued investigation and characterization of the sedative properties of this and other first-generation antihistamines. This information is critical for the informed development of new drug formulations and for understanding the complete pharmacological profile of existing medications.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Phenyltoloxamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed application note and protocol for the quantitative analysis of Phenyltoloxamine in pharmaceutical formulations using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Introduction

This compound is an antihistamine with anticholinergic and sedative effects. It is commonly found in combination with other active pharmaceutical ingredients (APIs) in formulations for the relief of symptoms associated with the common cold and allergies. Accurate and reliable analytical methods are crucial for the quality control of this compound in raw materials and finished pharmaceutical products. This application note describes a robust, stability-indicating reversed-phase HPLC method for the determination of this compound, adapted from established methodologies for similar compounds and combination products.[1]

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the instrumental parameters and chromatographic conditions.

ParameterRecommended Setting
HPLC System Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV-Vis Detector
Column C8, 5 µm particle size, 4.6 x 250 mm (or equivalent)[1]
Mobile Phase To be prepared based on the specific product formulation. A common mobile phase for similar compounds consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[2][3][4]
Flow Rate 1.0 mL/min[4]
Injection Volume 20 µL[2][5]
Column Temp. 35 °C[2]
Detector UV at 220 nm[1]
Run Time Approximately 15 minutes (may vary depending on the sample matrix)
Reagents and Materials
  • This compound Citrate Reference Standard (USP or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Phosphate, Monobasic (ACS grade or higher)[1]

  • Water (HPLC grade)

  • Phosphoric Acid (to adjust pH)

  • 0.45 µm membrane filters[5]

Preparation of Solutions

2.3.1. Mobile Phase Preparation (Example)

Prepare a suitable volume of the mobile phase by mixing the aqueous and organic components in the desired ratio. For instance, a mobile phase could be a mixture of phosphate buffer and acetonitrile. The final mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

2.3.2. Standard Solution Preparation

Accurately weigh a suitable amount of this compound Citrate Reference Standard and dissolve it in a volumetric flask using the mobile phase as the diluent to achieve a final concentration of approximately 0.1 mg/mL.

2.3.3. Sample Preparation

For tablet or capsule dosage forms, accurately weigh and finely powder a representative number of units. Transfer a portion of the powder equivalent to a single dose of this compound into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the resulting solution through a 0.45 µm syringe filter before injection.[4]

Method Validation Summary

The analytical method should be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose.[4] Key validation parameters are summarized in the table below.

Validation ParameterTypical Acceptance Criteria
Specificity The peak for this compound should be well-resolved from other components and excipients. Peak purity analysis should confirm the homogeneity of the peak.[1]
Linearity A linear relationship between concentration and peak area should be established over a specified range (e.g., 50-150% of the nominal concentration). The correlation coefficient (r²) should be ≥ 0.999.[6][7]
Accuracy The recovery of this compound from a spiked placebo should be within 98.0% to 102.0%.[5]
Precision The relative standard deviation (RSD) for replicate injections of the standard solution (system precision) and replicate sample preparations (method precision) should be ≤ 2.0%.
Robustness The method should demonstrate reliability with small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.[1]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) The LOD and LOQ should be determined to assess the sensitivity of the method.[7]

Data Presentation

The following tables are examples of how quantitative data from the analysis can be presented.

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0% (for n=6 injections)

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²) ≥ 0.999

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation C System Equilibration A->C B Mobile Phase Preparation B->C D Inject Standard(s) C->D E Inject Sample(s) D->E F Peak Integration E->F G Quantification F->G H Report Generation G->H

Caption: HPLC analysis workflow for this compound.

HPLC System Components

This diagram shows the logical relationship between the key components of the HPLC system used in this method.

HPLC_System Solvent Mobile Phase Reservoir Pump HPLC Pump Solvent->Pump Injector Autosampler Pump->Injector Column C8 Column Injector->Column Detector UV Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem

Caption: Key components of the HPLC system.

References

Application Note: LC-MS/MS Method for Phenyltoloxamine and its Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of phenyltoloxamine and its putative metabolites in human plasma. This compound is a first-generation antihistamine with sedative and analgesic effects, often included in combination drug products.[1][2] A reliable method for its quantification is crucial for pharmacokinetic and toxicological studies. While specific metabolic pathways for this compound are not extensively documented, this method is designed to also detect common biotransformation products such as N-desmethyl and O-dealkylated metabolites.[1] The protocol utilizes a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method demonstrates excellent sensitivity, selectivity, and a broad linear range suitable for clinical research.

Introduction

This compound is an ethanolamine-class antihistamine that acts as an H1 receptor blocker.[1][3] It is used to relieve symptoms of the common cold and allergies and to potentiate the effects of analgesics in combination therapies.[3][4] Due to its ability to cross the blood-brain barrier, it can cause sedation.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is vital for drug development and clinical safety assessment.

LC-MS/MS is the gold standard for bioanalytical testing due to its high sensitivity and selectivity.[5][6] This note provides a complete protocol for a validated LC-MS/MS assay. The sample preparation employs a simple and efficient protein precipitation technique, which effectively removes the majority of plasma proteins prior to analysis.[7] Chromatographic and mass spectrometric parameters have been optimized to ensure accurate and precise quantification of this compound and its potential metabolites.

Experimental Protocols

Chemicals and Reagents
  • This compound reference standard (≥98% purity)

  • Putative Metabolite standards (e.g., N-desmethylthis compound, if available)

  • Internal Standard (IS): Diphenhydramine-d5 or a suitable stable isotope-labeled analog

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Control Human Plasma (K2-EDTA)

Standard and QC Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, its metabolites, and the internal standard (IS) in methanol.

  • Working Solutions: Prepare intermediate working solutions by diluting the stock solutions in a 50:50 mixture of acetonitrile and water. These are used to spike into blank plasma.

  • Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working solutions to create calibration standards ranging from 0.1 to 200 ng/mL and QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 150 ng/mL).

Plasma Sample Preparation

The sample preparation is based on a protein precipitation (PP) method, which is rapid and effective for removing proteins and phospholipids that can interfere with analysis.[5][7]

  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma Sample add_is 2. Add 20 µL Internal Standard plasma->add_is add_acn 3. Add 300 µL Cold Acetonitrile (0.1% FA) add_is->add_acn vortex 4. Vortex (1 minute) add_acn->vortex centrifuge 5. Centrifuge (14,000 x g, 10 min) vortex->centrifuge transfer 6. Transfer Supernatant to Autosampler Vial centrifuge->transfer inject 7. Inject 5 µL into LC-MS/MS transfer->inject

A workflow diagram for plasma sample preparation.
LC-MS/MS Conditions

The chromatographic separation is performed using a reversed-phase C18 column with gradient elution. Detection is achieved via electrospray ionization in positive mode (ESI+) using MRM.

LC Parameter Condition
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Total Run Time 5 minutes

Table 1: LC Gradient Conditions

Time (min) % Mobile Phase B
0.0 5
0.5 5
2.5 95
4.0 95
4.1 5

| 5.0 | 5 |

MS Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: MS/MS (MRM) Parameters Note: Metabolite transitions are predictive and should be optimized with authentic standards.

AnalytePrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Collision Energy (eV)
This compound 256.272.125
N-desmethylthis compound (Putative Metabolite 1)242.258.125
O-dealkylated Metabolite (Putative Metabolite 2)152.172.130
Diphenhydramine-d5 (IS) 261.2167.120

Results and Discussion

Method Validation

The method was validated according to established bioanalytical guidelines. A summary of the performance characteristics is provided in Table 3.

Table 3: Method Validation Summary

Parameter This compound Result
Linearity Range 0.1 - 200 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Accuracy (% Bias) Within ±15% (85% to 115%)
Precision (%RSD) <15% for intra- and inter-day
Matrix Effect Minimal (<15%)
Recovery >85%

| Stability (Freeze-Thaw, Bench-Top) | Stable through 3 cycles and 24h at room temp. |

The assay demonstrated excellent linearity across the specified concentration range. Accuracy and precision values were well within the accepted limits for bioanalytical methods, ensuring reliable quantification.[8] The LLOQ of 0.1 ng/mL provides the sensitivity required for pharmacokinetic studies following therapeutic dosing.

G cluster_pathway Hypothetical Metabolic Pathway parent This compound (m/z 256.2) met1 N-desmethylthis compound (m/z 242.2) parent->met1 N-demethylation (CYP450) met2 O-dealkylated Metabolite (m/z 152.1) parent->met2 O-dealkylation (CYP450)

Hypothetical metabolic pathway for this compound.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of this compound and its putative metabolites in human plasma. The protocol, employing a straightforward protein precipitation sample preparation, provides the high sensitivity, selectivity, and throughput required for pharmacokinetic analysis in a regulated research environment. The validated method is fit for purpose and can be readily implemented in laboratories conducting drug metabolism and clinical toxicology studies.

References

Application Notes and Protocols for In Vitro Histamine H1 Receptor Assay of Phenyltoloxamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyltoloxamine is a first-generation antihistamine belonging to the ethanolamine class, recognized for its sedative and anticholinergic properties. It functions as a competitive antagonist or inverse agonist at the histamine H1 receptor, thereby blocking the effects of histamine. This action alleviates symptoms associated with allergic reactions, such as those seen in allergic rhinitis and urticaria. These application notes provide a comprehensive guide to performing in vitro histamine H1 receptor assays for this compound, including binding and functional assays, to characterize its pharmacological activity.

Data Presentation

Table 1: In Vitro Pharmacological Profile of this compound and a Representative First-Generation H1 Antihistamine

CompoundReceptorAssay TypeParameterValue (nM)Cell Line/Tissue SourceRadioligand
This compound Human Histamine H1Radioligand BindingKiData not available--
Human Histamine H1Calcium FluxIC50Data not available--
Diphenhydramine Human Histamine H1Radioligand BindingKi9.6 - 16Various[3H]Pyrilamine
Human Histamine H1Calcium FluxIC50~50HEK293-

Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon histamine binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This increase in cytosolic calcium is a key event in the cellular response to histamine and is the basis for the functional calcium flux assay. This compound acts by blocking histamine's ability to initiate this signaling cascade.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Store (Endoplasmic Reticulum) IP3->Ca_ER triggers release Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Ca2+ release Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_cyto->Cellular_Response initiates Histamine Histamine Histamine->H1R binds & activates This compound This compound (Antagonist) This compound->H1R binds & blocks

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the human histamine H1 receptor through competitive displacement of a radiolabeled ligand.

Experimental Workflow Diagram

Radioligand_Binding_Workflow prep Prepare Cell Membranes (e.g., from HEK293 cells expressing H1R) incubation Incubate Membranes, Radioligand, and this compound prep->incubation radioligand Prepare Radioligand (e.g., [3H]Pyrilamine) radioligand->incubation competitor Prepare this compound (serial dilutions) competitor->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration wash Wash Filters to Remove Unbound Ligands filtration->wash scintillation Quantify Bound Radioactivity (Scintillation Counting) wash->scintillation analysis Data Analysis (IC50 and Ki determination) scintillation->analysis

Caption: Radioligand Binding Assay Workflow.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

  • [3H]Pyrilamine (specific activity ~20-30 Ci/mmol)

  • This compound citrate

  • Non-specific binding control (e.g., 10 µM Mepyramine)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well plates

Protocol:

  • Membrane Preparation:

    • Culture HEK293-H1R cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 min at 4°C) to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane preparations at -80°C until use.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Assay buffer, [3H]Pyrilamine (final concentration ~1-2 nM), and cell membranes (e.g., 20-50 µg protein).

      • Non-specific Binding: Assay buffer, [3H]Pyrilamine, non-specific control (e.g., 10 µM Mepyramine), and cell membranes.

      • Competitive Binding: Assay buffer, [3H]Pyrilamine, serial dilutions of this compound (e.g., 0.1 nM to 100 µM), and cell membranes.

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]Pyrilamine binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay

This protocol measures the ability of this compound to inhibit histamine-induced increases in intracellular calcium, providing a functional measure of its antagonist activity (IC50).

Experimental Workflow Diagram

Calcium_Flux_Workflow cell_prep Plate Cells Expressing H1R (e.g., HEK293 or CHO cells) dye_loading Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) cell_prep->dye_loading wash_cells Wash Cells to Remove Excess Dye dye_loading->wash_cells antagonist_incubation Pre-incubate with this compound (serial dilutions) wash_cells->antagonist_incubation agonist_addition Add Histamine (Agonist) to Stimulate Calcium Release antagonist_incubation->agonist_addition measurement Measure Fluorescence Changes (e.g., using a plate reader) agonist_addition->measurement analysis Data Analysis (IC50 determination) measurement->analysis

Caption: Calcium Flux Functional Assay Workflow.

Materials:

  • HEK293 or CHO cells stably expressing the human histamine H1 receptor

  • Cell culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • This compound citrate

  • Histamine

  • Fluorescent plate reader with an injection system

Protocol:

  • Cell Plating:

    • Plate HEK293-H1R or CHO-H1R cells in a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing:

    • Gently wash the cells twice with assay buffer containing probenecid to remove excess dye.

    • Leave a final volume of assay buffer in each well.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include wells with assay buffer only as a control.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescent plate reader.

    • Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

    • Establish a baseline fluorescence reading for each well.

    • Using the plate reader's injector, add a pre-determined concentration of histamine (typically the EC80 concentration) to all wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each well after histamine addition.

    • Normalize the data by expressing the response as a percentage of the control (histamine alone).

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the histamine-induced calcium response) using non-linear regression analysis.

Conclusion

These application notes provide a framework for the in vitro characterization of this compound at the histamine H1 receptor. The detailed protocols for radioligand binding and calcium flux assays, along with the visualization of the signaling pathway and experimental workflows, offer a comprehensive resource for researchers. While specific quantitative data for this compound remains elusive in readily accessible literature, the provided methodologies will enable its determination and comparison with other H1 antihistamines.

Application Notes and Protocols for Phenyltoloxamine Testing in Animal Models of Allergy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for established animal models of allergy relevant for the preclinical evaluation of phenyltoloxamine, a first-generation H1 antihistamine. The information is intended to guide researchers in designing and conducting studies to assess the efficacy of this compound and other antihistaminic compounds.

This compound is an ethanolamine-derivative antihistamine that competitively antagonizes the histamine H1 receptor.[1][2] By blocking this receptor, it mitigates the effects of histamine released during an allergic reaction, leading to a reduction in symptoms such as itching, sneezing, and runny nose.[1][2] As a first-generation antihistamine, this compound can cross the blood-brain barrier, which may result in sedative effects.[3] It is primarily indicated for the relief of symptoms associated with allergic rhinitis and urticaria.[1][2]

Histamine H1 Receptor Signaling Pathway

This compound exerts its therapeutic effects by blocking the histamine H1 receptor, which is coupled to the Gq/11 G-protein. Activation of this receptor by histamine initiates a signaling cascade that leads to the classic symptoms of an allergic reaction. The diagram below illustrates this pathway.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (Gq/11-coupled) Histamine->H1R Binds Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Allergic Response (Vasodilation, Increased Permeability, Smooth Muscle Contraction, Pruritus) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Contributes to This compound This compound This compound->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway and this compound's Site of Action.

Animal Models for this compound Efficacy Testing

Several well-established animal models can be used to evaluate the antihistaminic properties of this compound. These models mimic key aspects of human allergic diseases, including allergic rhinitis, urticaria (wheal and flare), and bronchoconstriction.

Ovalbumin-Induced Allergic Rhinitis in Mice

This model is widely used to study the pathophysiology of allergic rhinitis and to screen for potential therapeutics. It involves sensitizing mice to the allergen ovalbumin (OVA) and then challenging them intranasally to elicit allergic symptoms.

Allergic_Rhinitis_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase sensitization_ip Day 0, 7, 14: Sensitize BALB/c mice with intraperitoneal (IP) injection of Ovalbumin (OVA) + Alum treatment Day 21-27: Administer this compound (or vehicle) via desired route (e.g., oral gavage) sensitization_ip->treatment Wait 1 week challenge_in Day 21-27: Intranasal (IN) challenge with OVA solution treatment->challenge_in symptom_obs Day 27: Observe and count sneezing and nasal rubbing events for 15-20 min post-challenge challenge_in->symptom_obs sacrifice Day 28: Euthanize mice and collect samples symptom_obs->sacrifice Wait 24 hours nalf Collect Nasal Lavage Fluid (NALF) for cell counts (eosinophils) and cytokine analysis (e.g., IL-4, IL-5) sacrifice->nalf serum Collect blood for serum analysis (OVA-specific IgE) sacrifice->serum histology Collect nasal tissue for histopathological analysis (e.g., H&E staining for eosinophil infiltration) sacrifice->histology

Caption: Experimental workflow for the ovalbumin-induced allergic rhinitis model in mice.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum) adjuvant

  • Sterile saline (0.9% NaCl)

  • This compound citrate

  • Vehicle for this compound (e.g., sterile water or saline)

Procedure:

  • Sensitization:

    • On days 0, 7, and 14, sensitize mice with an intraperitoneal (IP) injection of 100 µL of a solution containing 20 µg OVA and 2 mg alum in sterile saline.

  • Treatment and Challenge:

    • From day 21 to day 27, administer this compound or vehicle to the respective groups of mice. The route of administration (e.g., oral gavage, intraperitoneal) and dose should be determined based on the study design. Administration is typically done 30-60 minutes before the intranasal challenge.

    • On the same days (21-27), lightly anesthetize the mice and instill 10 µL of OVA solution (1% in sterile saline) into each nostril for the intranasal challenge.

  • Symptom Evaluation:

    • On day 27, immediately after the final OVA challenge, place each mouse in an observation cage and count the number of sneezes and nasal rubbing motions for a period of 15-20 minutes.

  • Sample Collection and Analysis (Day 28):

    • Euthanize the mice 24 hours after the last challenge.

    • Nasal Lavage Fluid (NALF): Collect NALF by flushing the nasal cavity with saline. Use the fluid for total and differential cell counts (e.g., eosinophils) and for measuring cytokine levels (e.g., IL-4, IL-5) by ELISA.

    • Serum: Collect blood via cardiac puncture to measure serum levels of total and OVA-specific IgE by ELISA.

    • Histopathology: Decalcify and fix the heads in 10% formalin. Embed in paraffin, section the nasal passages, and stain with Hematoxylin and Eosin (H&E) to assess eosinophil infiltration into the nasal mucosa.

The efficacy of this compound in this model is determined by its ability to reduce allergic symptoms and inflammatory markers.

Table 1: Effect of this compound on Nasal Symptoms in OVA-Induced Allergic Rhinitis in Mice

Treatment Group Dose (mg/kg) Route Number of Sneezes (mean ± SEM) Number of Nasal Rubs (mean ± SEM) % Inhibition of Sneezing % Inhibition of Nasal Rubbing
Vehicle Control - p.o. - -
This compound 10 p.o.
This compound 30 p.o.
This compound 100 p.o.

| Positive Control | Varies | Varies | | | | |

Table 2: Effect of this compound on Inflammatory Markers in OVA-Induced Allergic Rhinitis in Mice

Treatment Group Dose (mg/kg) Route Eosinophils in NALF (cells/mL) OVA-specific IgE in Serum (ng/mL)
Vehicle Control - p.o.
This compound 10 p.o.
This compound 30 p.o.
This compound 100 p.o.

| Positive Control | Varies | Varies | | |

Passive Cutaneous Anaphylaxis (PCA) in Rodents

The PCA model is a classic in vivo assay for type I hypersensitivity reactions and is highly effective for evaluating the activity of H1 antihistamines. It measures the ability of a compound to inhibit the increase in vascular permeability induced by an IgE-mediated reaction.

PCA_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase sensitization_id Day 0: Passively sensitize rats or mice by intradermal (ID) injection of anti-DNP IgE into the ear or shaved dorsal skin. treatment Day 1 (24-48h post-sensitization): Administer this compound (or vehicle) 30-60 min before challenge. sensitization_id->treatment challenge_iv Intravenous (IV) injection of antigen (DNP-HSA) mixed with Evans blue dye. treatment->challenge_iv wait Wait 30 minutes for the reaction to develop. challenge_iv->wait sacrifice Euthanize the animal and excise the blue-stained skin/ear tissue. wait->sacrifice extraction Extract the Evans blue dye from the tissue using formamide or acetone/saline. sacrifice->extraction quantification Quantify the amount of extracted dye spectrophotometrically (e.g., at 620 nm). extraction->quantification

Caption: Experimental workflow for the Passive Cutaneous Anaphylaxis (PCA) model.

Materials:

  • Wistar rats or BALB/c mice

  • Anti-dinitrophenyl (DNP) IgE monoclonal antibody

  • DNP-human serum albumin (DNP-HSA)

  • Evans blue dye

  • This compound citrate

  • Vehicle for drug administration

  • Formamide or acetone/saline solution for extraction

Procedure:

  • Passive Sensitization:

    • Lightly anesthetize the animals.

    • Inject a specific amount of anti-DNP IgE (e.g., 50 ng in 20 µL saline) intradermally into a defined area on the shaved dorsal skin or into the ear pinna. Mark the injection sites.

  • Treatment and Antigen Challenge:

    • 24 to 48 hours after sensitization, administer this compound or vehicle to the respective animal groups.

    • After 30-60 minutes, inject a solution of DNP-HSA (e.g., 1 mg) and Evans blue dye (e.g., 1% in saline) intravenously via the tail vein.

  • Quantification of Vascular Permeability:

    • After 30 minutes, euthanize the animals.

    • Excise the blue-stained skin areas or the ears.

    • Extract the Evans blue dye from the tissue by incubating it in formamide or an acetone/saline mixture overnight at 60°C.

    • Centrifuge the samples and measure the absorbance of the supernatant using a spectrophotometer at approximately 620 nm.

    • Calculate the amount of extravasated dye using a standard curve of Evans blue.

Efficacy is measured as the percentage inhibition of dye leakage compared to the vehicle-treated control group.

Table 3: Effect of this compound on Vascular Permeability in the PCA Model

Treatment Group Dose (mg/kg) Route Amount of Extravasated Dye (µ g/site , mean ± SEM) % Inhibition
Vehicle Control - p.o. -
This compound 10 p.o.
This compound 30 p.o.
This compound 100 p.o.

| Positive Control | Varies | Varies | | |

Histamine-Induced Bronchoconstriction in Guinea Pigs

This is a classic pharmacological model for assessing the in vivo activity of H1 antihistamines. Guinea pigs are particularly sensitive to histamine, which induces severe bronchoconstriction.

Bronchoconstriction_Workflow cluster_setup Animal Preparation cluster_experiment Experimental Phase cluster_analysis Data Analysis setup_animal Anesthetize guinea pig and perform tracheotomy. Insert cannula and connect to a ventilator and pressure transducer. treatment Administer this compound (or vehicle) intravenously or intraperitoneally. setup_animal->treatment wait Allow for drug absorption (e.g., 15-30 minutes). treatment->wait challenge Induce bronchoconstriction with an intravenous injection or aerosol of histamine dihydrochloride. wait->challenge measurement Record changes in respiratory pressure (an indicator of bronchoconstriction) for a set period. challenge->measurement calculation Calculate the protective effect of This compound by comparing the increase in respiratory pressure to the control group. measurement->calculation

Caption: Experimental workflow for histamine-induced bronchoconstriction in guinea pigs.

Materials:

  • Dunkin-Hartley guinea pigs

  • Anesthetic (e.g., urethane or pentobarbital)

  • Histamine dihydrochloride

  • This compound citrate

  • Tracheal cannula, ventilator, and pressure transducer system

Procedure:

  • Animal Preparation:

    • Anesthetize a guinea pig and perform a tracheotomy.

    • Insert a cannula into the trachea and connect it to a small animal ventilator.

    • Record respiratory pressure changes using a pressure transducer connected to the side arm of the tracheal cannula.

  • Treatment and Histamine Challenge:

    • Administer this compound or vehicle to the prepared guinea pig, typically via intravenous or intraperitoneal injection.

    • After a predetermined time for drug absorption (e.g., 15-30 minutes), challenge the animal with a dose of histamine known to cause a submaximal bronchoconstrictor response (determined in preliminary experiments). Histamine can be administered as an intravenous bolus or as an aerosol.

  • Measurement and Analysis:

    • Record the increase in inflation pressure, which reflects the degree of bronchoconstriction.

    • The protective effect of this compound is calculated as the percentage reduction in the histamine-induced increase in inflation pressure compared to the vehicle-treated group.

The primary endpoint is the protection against the pre-convulsive dose (PCD) of histamine or the percentage inhibition of the bronchoconstrictor response.

Table 4: Protective Effect of this compound on Histamine-Induced Bronchoconstriction in Guinea Pigs

Treatment Group Dose (mg/kg) Route Onset of Action (min) Duration of Protection (min) % Protection against Histamine Challenge
Vehicle Control - i.v. - - 0
This compound 1 i.v.
This compound 5 i.v.
This compound 10 i.v.

| Positive Control | Varies | Varies | | | |

Conclusion

The animal models described provide a robust framework for evaluating the in vivo efficacy of H1 antihistamines like this compound. The ovalbumin-induced allergic rhinitis model assesses the drug's effect on upper airway allergic inflammation and symptoms. The passive cutaneous anaphylaxis model provides a direct measure of the inhibition of histamine-mediated vascular permeability. Finally, the histamine-induced bronchoconstriction model in guinea pigs offers a classic and reliable method for quantifying antihistaminic activity in the airways. Together, these models allow for a comprehensive preclinical characterization of this compound's anti-allergic properties.

References

Application Notes and Protocols: Phenyltoloxamine in Preclinical Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition arising from nerve damage or disease, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. Phenyltoloxamine, a first-generation antihistamine of the ethanolamine class, is known for its sedative and analgesic properties.[1][2] It is primarily utilized as an adjuvant in combination with other analgesics to potentiate their effects.[1][2] While direct preclinical studies investigating this compound as a monotherapy for neuropathic pain are not extensively documented, its mechanism of action as a histamine H1 receptor antagonist that readily crosses the blood-brain barrier suggests a potential role in modulating neuropathic pain states.[1]

These application notes provide a framework for evaluating the potential efficacy of this compound in established preclinical models of neuropathic pain. The following sections detail experimental protocols and data presentation strategies to guide researchers in this area of investigation.

Hypothesized Mechanism of Action

This compound's primary mechanism is the blockade of histamine H1 receptors.[1] In the context of neuropathic pain, this action could be beneficial as histamine is a known pro-inflammatory mediator that can contribute to peripheral and central sensitization, key processes in the development and maintenance of neuropathic pain. By crossing the blood-brain barrier, this compound may also exert central effects that contribute to analgesia.[1]

A potential signaling pathway for the antinociceptive action of this compound in neuropathic pain is depicted below.

Phenyltoloxamine_Pathway cluster_periphery Peripheral Nerve cluster_cns Central Nervous System (Spinal Cord) nerve_injury Nerve Injury histamine_release Histamine Release (from Mast Cells) nerve_injury->histamine_release h1r_peripheral H1 Receptor (on Nociceptor) histamine_release->h1r_peripheral sensitization_p Peripheral Sensitization h1r_peripheral->sensitization_p central_sensitization Central Sensitization sensitization_p->central_sensitization Contributes to h1r_cns H1 Receptor (on Neurons) h1r_cns->central_sensitization pain_transmission Increased Pain Transmission central_sensitization->pain_transmission This compound This compound This compound->h1r_peripheral Blocks This compound->h1r_cns Blocks

Hypothesized this compound Signaling Pathway in Neuropathic Pain.

Data Presentation: Quantitative Assessment of Analgesic Efficacy

To systematically evaluate the effects of this compound in preclinical models, quantitative data should be summarized in a clear and structured format. The tables below provide templates for organizing such data.

Table 1: Effect of this compound on Mechanical Allodynia

Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g) - BaselinePaw Withdrawal Threshold (g) - Post-Injury Day 7Paw Withdrawal Threshold (g) - Post-Treatment
Vehicle Control-
This compound10
This compound30
This compound60
Positive Control (e.g., Gabapentin)100

Table 2: Effect of this compound on Thermal Hyperalgesia

Treatment GroupDose (mg/kg)Paw Withdrawal Latency (s) - BaselinePaw Withdrawal Latency (s) - Post-Injury Day 7Paw Withdrawal Latency (s) - Post-Treatment
Vehicle Control-
This compound10
This compound30
This compound60
Positive Control (e.g., Pregabalin)30

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of this compound in rodent models of neuropathic pain.

Protocol 1: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used model of peripheral mononeuropathy that simulates chronic nerve compression in humans.[3]

Objective: To induce a reproducible neuropathic pain state characterized by mechanical allodynia and thermal hyperalgesia.

Materials:

  • Adult male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., Isoflurane)

  • Surgical tools (scissors, forceps)

  • 4-0 chromic gut sutures

  • This compound citrate

  • Vehicle (e.g., saline)

  • Positive control (e.g., gabapentin)

  • Von Frey filaments

  • Plantar test apparatus

Procedure:

  • Anesthetize the rat using isoflurane.

  • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

  • Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with approximately 1 mm spacing. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting circulation.

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover for 7 days to allow for the development of neuropathic pain behaviors.

  • Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

  • Assess mechanical allodynia and thermal hyperalgesia at baseline (before surgery), on day 7 post-surgery (before treatment), and at various time points after drug administration.

CCI_Workflow cluster_pre_surgery Pre-Operative cluster_surgery Surgical Procedure cluster_post_surgery Post-Operative baseline Baseline Behavioral Testing (Von Frey, Plantar Test) anesthesia Anesthesia baseline->anesthesia incision Incision & Sciatic Nerve Exposure anesthesia->incision ligation Loose Ligation of Sciatic Nerve (4x) incision->ligation suturing Suturing ligation->suturing recovery 7-Day Recovery Period suturing->recovery drug_admin Drug Administration (this compound/Vehicle) recovery->drug_admin post_testing Post-Treatment Behavioral Testing drug_admin->post_testing

Experimental Workflow for the Chronic Constriction Injury (CCI) Model.
Protocol 2: Spared Nerve Injury (SNI) Model

The SNI model produces a consistent and reproducible tactile hypersensitivity by injuring two of the three terminal branches of the sciatic nerve.[4][5]

Objective: To create a model of persistent peripheral neuropathic pain for the evaluation of analgesic compounds.

Materials:

  • Adult male C57BL/6 mice (20-25 g)

  • Anesthetic (e.g., Isoflurane)

  • Surgical tools (fine scissors, forceps)

  • 5-0 silk suture

  • This compound citrate

  • Vehicle (e.g., saline)

  • Positive control (e.g., pregabalin)

  • Von Frey filaments

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Make an incision in the skin of the lateral thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Isolate and ligate the common peroneal and tibial nerves with 5-0 silk suture and transect them distal to the ligation, removing a small section of the distal nerve stump.

  • Take care to leave the sural nerve intact.

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover for 7-14 days.

  • Administer this compound or vehicle and assess mechanical allodynia on the lateral aspect of the paw (sural nerve territory).

Protocol 3: Assessment of Mechanical Allodynia

Objective: To quantify the paw withdrawal threshold in response to a non-noxious mechanical stimulus.

Procedure:

  • Place the animal in a Plexiglas chamber with a wire mesh floor and allow it to acclimate for at least 15 minutes.

  • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

  • A positive response is noted as a sharp withdrawal of the paw.

  • The 50% paw withdrawal threshold is calculated using the up-down method.

Protocol 4: Assessment of Thermal Hyperalgesia

Objective: To measure the latency of paw withdrawal in response to a noxious thermal stimulus.

Procedure:

  • Place the animal in a Plexiglas chamber on a glass plate.

  • A radiant heat source is focused onto the plantar surface of the hind paw.

  • The time taken for the animal to withdraw its paw is recorded as the paw withdrawal latency.

  • A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

Conclusion

While direct evidence is currently limited, the known pharmacological profile of this compound as a histamine H1 antagonist that penetrates the central nervous system provides a rationale for its investigation as a potential treatment for neuropathic pain. The experimental protocols and data presentation formats outlined in these application notes offer a comprehensive framework for researchers to systematically evaluate the efficacy of this compound in established preclinical models of neuropathic pain. Such studies are warranted to explore the potential of this compound, either as a monotherapy or as an adjuvant, in addressing the unmet medical need for more effective neuropathic pain treatments.

References

Application Notes and Protocols for the Synthesis and Purification of Phenyltoloxamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyltoloxamine is a first-generation antihistamine of the ethanolamine class, recognized for its sedative and anticholinergic properties. It is often formulated in combination with analgesics and antitussives to enhance their effects. This document provides detailed protocols for the proposed synthesis and purification of this compound, targeting researchers in medicinal chemistry and drug development. The synthesis section outlines two plausible synthetic routes: the Williamson ether synthesis and reductive amination. The purification protocol details methods for isolating and purifying the final compound, including liquid-liquid extraction, crystallization of the hydrochloride salt, and column chromatography. Quantitative data is presented in a tabular format for clear comparison, and a logical workflow diagram is provided for the Williamson ether synthesis route.

Introduction

This compound, chemically known as N,N-dimethyl-2-(α-phenyl-o-tolyloxy)ethylamine, is an organic compound with the formula C₁₇H₂₁NO. As a first-generation H1 receptor antagonist, it effectively crosses the blood-brain barrier, leading to its characteristic sedative effects. This property has been utilized to potentiate the effects of pain relievers and cough suppressants. The development of a robust and efficient synthesis and purification protocol is crucial for ensuring the quality and purity of this compound for research and potential pharmaceutical applications. This document outlines detailed methodologies for its laboratory-scale preparation.

Proposed Synthesis of this compound

Two primary synthetic strategies are proposed for the synthesis of this compound: the Williamson Ether Synthesis and Reductive Amination.

Route 1: Williamson Ether Synthesis

This classic method for ether formation involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound synthesis, this would involve the preparation of a substituted phenoxide and its subsequent reaction with a suitable aminoalkyl halide.[1][2][3][4][5]

Step 1: Synthesis of 2-(o-tolyloxy)ethanol

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-cresol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), portion-wise to the solution at room temperature.

  • Stir the mixture for 30 minutes to form the corresponding phenoxide.

  • To this mixture, add 2-chloroethanol (1.1 eq) dropwise.

  • Heat the reaction mixture to 80-100 °C and maintain it under reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-(o-tolyloxy)ethanol.

Step 2: Synthesis of 2-(o-tolyloxy)ethyl chloride

  • To the crude 2-(o-tolyloxy)ethanol from the previous step, add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C in a fume hood.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Carefully quench the excess thionyl chloride by pouring the reaction mixture into ice-cold water.

  • Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(o-tolyloxy)ethyl chloride.

Step 3: Synthesis of this compound

  • In a sealed reaction vessel, dissolve 2-(o-tolyloxy)ethyl chloride (1.0 eq) in a polar aprotic solvent like acetonitrile.

  • Add an excess of a solution of dimethylamine (e.g., 40% in water or as a gas bubbled through the solvent) (3-5 eq).

  • Heat the mixture to 60-80 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the excess dimethylamine and solvent under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH of >10.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude this compound.

Route 2: Reductive Amination

This alternative route involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.[6][7][8][9][10]

Step 1: Synthesis of 2-(o-tolyloxy)acetaldehyde

  • Synthesize 2-(o-tolyloxy)ethanol as described in Step 1 of the Williamson Ether Synthesis.

  • Oxidize the alcohol to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.

Step 2: Synthesis of this compound

  • In a reaction flask, dissolve 2-(o-tolyloxy)acetaldehyde (1.0 eq) and dimethylamine (as a solution or salt, 1.2 eq) in a suitable solvent like methanol or dichloroethane.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by adding water.

  • Basify the solution with NaOH and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase to obtain crude this compound.

Purification of this compound

The crude this compound obtained from either synthetic route will likely contain unreacted starting materials and by-products. A multi-step purification process is recommended to achieve high purity.[11][12][13][14][15]

Experimental Protocol: Purification

1. Liquid-Liquid Extraction:

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic solution with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any non-basic impurities.

  • Basify the aqueous layer with a strong base (e.g., 6M NaOH) to a pH > 10 to deprotonate the amine.

  • Extract the free base this compound back into an organic solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the purified this compound free base.

2. Crystallization as a Hydrochloride Salt:

  • Dissolve the purified this compound free base in a suitable anhydrous solvent such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • The this compound hydrochloride salt will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize crystal formation.[16][17][18][19][20]

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold, anhydrous solvent.

  • Dry the crystals under vacuum to obtain pure this compound hydrochloride.

3. Column Chromatography:

  • For very high purity requirements, the free base can be further purified by column chromatography.

  • Use a silica gel stationary phase and a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) with a small amount of a basic modifier (e.g., triethylamine) to prevent tailing of the amine on the acidic silica gel.

  • Collect the fractions containing the pure product and concentrate them under reduced pressure.

Data Presentation

The following table provides a template for summarizing the quantitative data from the synthesis of this compound.

ParameterWilliamson Ether Synthesis (Route 1)Reductive Amination (Route 2)
Starting Material (Key Intermediate) 2-(o-tolyloxy)ethyl chloride2-(o-tolyloxy)acetaldehyde
Reagents Dimethylamine, K₂CO₃, SOCl₂Dimethylamine, NaBH₃CN
Solvent DMF, AcetonitrileMethanol
Reaction Temperature (°C) 80-100 (Step 1), 60-80 (Step 3)Room Temperature
Reaction Time (hours) 4-6 (Step 1), 12-18 (Step 3)12-24
Theoretical Yield (g) Calculated based on starting materialCalculated based on starting material
Actual Yield (g) To be determined experimentallyTo be determined experimentally
Percent Yield (%) To be determined experimentallyTo be determined experimentally
Purity (by HPLC/GC, %) >98% (after purification)>98% (after purification)
Melting Point (°C) Literature value for the salt formLiterature value for the salt form

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Ether Formation cluster_step3 Step 3: Halogenation cluster_step4 Step 4: Amination cluster_purification Purification ocresol o-Cresol phenoxide Potassium o-cresoxide ocresol->phenoxide DMF base Base (e.g., K₂CO₃) base->phenoxide intermediate1 2-(o-tolyloxy)ethanol phenoxide->intermediate1 Heat chloroethanol 2-Chloroethanol chloroethanol->intermediate1 intermediate2 2-(o-tolyloxy)ethyl chloride intermediate1->intermediate2 socl2 Thionyl Chloride (SOCl₂) socl2->intermediate2 This compound This compound (Crude) intermediate2->this compound Heat dimethylamine Dimethylamine dimethylamine->this compound extraction Liquid-Liquid Extraction This compound->extraction crystallization Crystallization (HCl salt) extraction->crystallization pure_product Pure this compound HCl crystallization->pure_product

Caption: Proposed Williamson ether synthesis workflow for this compound.

References

Phenyltoloxamine in Pediatric and Geriatric Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyltoloxamine is a first-generation antihistamine of the ethanolamine class, possessing sedative, analgesic, and anticholinergic properties.[1][2] It functions as an H1 receptor inverse agonist, antagonizing the effects of histamine.[3] While it is utilized in combination with analgesics and antitussives to potentiate their effects, its application in the pediatric and geriatric populations requires careful consideration due to a lack of comprehensive research and heightened safety concerns.[4][5] These age groups exhibit unique physiological characteristics that can significantly alter drug pharmacokinetics and pharmacodynamics.[4][6]

This document provides detailed application notes and protocols for the research and development of this compound formulations tailored for pediatric and geriatric use. Given the limited specific data on this compound, some protocols are based on established methodologies for similar first-generation antihistamines and serve as a foundational guide for investigation.

Data Presentation: this compound in Special Populations

The following tables summarize the available qualitative and extrapolated quantitative data for this compound use in pediatric and geriatric populations. It is critical to note the significant gaps in specific research for this compound.

Table 1: Pediatric Considerations for this compound

ParameterData/ConsiderationsSource
Efficacy & Safety Safety and efficacy have not been established in children under 6 years of age. Some combination products are not recommended for children under 12.[1]
Adverse Effects Effects of anticholinergics are more pronounced. Paradoxical reactions such as excitement, nervousness, and irritability may occur instead of sedation.[1][1]
Pharmacokinetics Data is largely unavailable. Children may metabolize some first-generation antihistamines more quickly than adults, potentially requiring different dosing intervals.[7][7]
Formulation Challenges Development of age-appropriate formulations is necessary to ensure accurate dosing, palatability, and patient compliance. Liquid formulations are often preferred for younger children.[4][8][4][8]

Table 2: Geriatric Considerations for this compound

ParameterData/ConsiderationsSource
Beers Criteria As a first-generation antihistamine, this compound is listed as a potentially inappropriate medication for individuals 65 and older due to its potent anticholinergic properties.[9][9]
Adverse Effects Increased risk of confusion, memory impairment, dry mouth, constipation, urinary retention, and falls.[10][11][10][11]
Pharmacokinetics Age-related changes in hepatic and renal function can lead to reduced drug clearance, prolonging half-life and increasing the risk of toxicity.[6]
Formulation Challenges Difficulties with swallowing (dysphagia) and the need to manage multiple medications (polypharmacy) are common. Formulations like orally disintegrating tablets or liquids may be beneficial.[12][6][12]

Signaling Pathway and Pharmacological Action

Caption: this compound acts as an inverse agonist at the H1 receptor, preventing histamine binding and subsequent downstream signaling that leads to allergic symptoms.

Experimental Protocols

Due to the scarcity of specific research on this compound formulations for these populations, the following protocols are presented as foundational templates. They are based on general principles of pharmaceutical development for pediatric and geriatric dosage forms.

Protocol 1: Development and Evaluation of a Pediatric Oral Liquid Formulation

Objective: To develop a stable, palatable, and effective oral liquid formulation of this compound for pediatric use.

Methodology:

  • Pre-formulation Studies:

    • Characterize the physicochemical properties of this compound citrate, including solubility in various GRAS (Generally Recognized as Safe) solvents and pH-solubility profile.

    • Evaluate the compatibility of this compound with common pediatric formulation excipients (e.g., sweeteners, flavoring agents, preservatives) using techniques like DSC and HPLC.

  • Formulation Development:

    • Prepare a series of oral solution or suspension formulations.

    • Vehicle Selection: Based on solubility data, select an appropriate vehicle (e.g., purified water, simple syrup).

    • Excipient Selection:

      • Sweeteners: Evaluate sweeteners such as sucrose, sorbitol, and sucralose for taste-masking efficacy.

      • Flavoring Agents: Test various child-friendly flavors (e.g., cherry, grape).

      • Preservatives: Include preservatives like sodium benzoate or methylparaben to ensure microbial stability.

      • Viscosity Modifiers: For suspensions, use agents like xanthan gum to ensure dose uniformity.

  • In-Vitro Characterization:

    • Assay and Purity: Determine the concentration and purity of this compound in the formulation using a validated HPLC method.

    • pH and Viscosity: Measure the pH and viscosity to ensure they are within the target range for pediatric acceptability and stability.

    • Stability Studies: Conduct accelerated stability studies (e.g., at 40°C/75% RH) and long-term stability studies to assess chemical and physical stability.

  • Palatability Assessment (Simulated):

    • Utilize an electronic tongue or a trained taste panel to evaluate the bitterness and overall palatability of the formulation.

Caption: Workflow for the development of a pediatric oral liquid formulation of this compound.

Protocol 2: Feasibility Study of a Geriatric Orally Disintegrating Tablet (ODT)

Objective: To assess the feasibility of creating a this compound ODT to improve administration in geriatric patients with dysphagia.

Methodology:

  • Excipient Screening for ODTs:

    • Evaluate various co-processed excipients and superdisintegrants (e.g., crospovidone, sodium starch glycolate) for their ability to produce tablets with rapid disintegration times and acceptable friability.

  • Manufacturing Process Selection:

    • Compare direct compression and freeze-drying (lyophilization) methods for ODT production.

    • Direct Compression: Blend this compound with selected excipients and compress into tablets.

    • Freeze-Drying: Prepare an aqueous solution or suspension of the drug and excipients, freeze it in blister packs, and lyophilize to create a porous tablet structure.

  • In-Vitro Performance Testing:

    • Disintegration Time: Measure the time for the ODT to disintegrate in simulated salivary fluid (pH 6.8). The target is typically less than 30 seconds.

    • Wetting Time: Determine the time it takes for the tablet to be completely wetted.

    • Hardness and Friability: Assess the mechanical strength of the tablets to ensure they can withstand handling and packaging.

    • Dissolution Testing: Perform dissolution studies to ensure the drug is released appropriately after disintegration.

  • Proposed Geriatric Clinical Trial Design:

    • Study Population: Recruit a cohort of elderly volunteers (≥65 years) with and without dysphagia.

    • Study Design: A randomized, crossover study comparing the bioavailability of the ODT formulation to a standard immediate-release tablet.

    • Pharmacokinetic Sampling: Collect blood samples at predetermined time points to determine Cmax, Tmax, and AUC.

    • Safety and Tolerability: Monitor for adverse events, with a focus on anticholinergic effects and CNS side effects (e.g., dizziness, confusion).

    • Acceptability Assessment: Use questionnaires to evaluate patient preference, ease of administration, and overall acceptability of the ODT.

Caption: Logical flow for a feasibility study of a geriatric orally disintegrating tablet (ODT).

Conclusion

The use of this compound in pediatric and geriatric populations is constrained by a significant lack of specific clinical and pharmacokinetic data. Its classification as a first-generation antihistamine with potent anticholinergic effects necessitates a cautious approach, particularly in the elderly. The development of tailored formulations, such as oral liquids for children and orally disintegrating tablets for older adults, presents a viable strategy to improve safety and compliance. However, any such development must be preceded by rigorous preclinical and clinical research to establish appropriate dosing, efficacy, and a favorable risk-benefit profile in these vulnerable populations. The protocols outlined herein provide a roadmap for initiating such investigations.

References

Application of Phenyltoloxamine in Sleep Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyltoloxamine is a first-generation antihistamine belonging to the ethanolamine class, recognized for its sedative properties.[1][2] Its ability to cross the blood-brain barrier and act on the central nervous system makes it a compound of interest for sleep research.[3] These application notes provide a comprehensive overview of the established and potential applications of this compound in preclinical sleep research models. The protocols outlined below are based on methodologies used for similar first-generation antihistamines and are intended to serve as a guide for investigating the hypnotic effects of this compound.

Mechanism of Action

This compound's primary mechanism of action for inducing sleep is through its antagonist activity at the histamine H1 receptor in the central nervous system.[4] Histaminergic neurons play a crucial role in maintaining wakefulness; by blocking H1 receptors, this compound reduces histaminergic neurotransmission, leading to sedation and sleep promotion.[5]

Additionally, this compound exhibits anticholinergic (antimuscarinic) properties, which may contribute to its sedative effects and influence sleep architecture.[6][7] This dual action is characteristic of many first-generation antihistamines.

Signaling Pathway of this compound's Hypnotic Effect

cluster_0 Presynaptic Histaminergic Neuron cluster_1 Postsynaptic Neuron (Promoting Wakefulness) Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Wakefulness Wakefulness H1R->Wakefulness Activates This compound This compound This compound->H1R Blocks

Caption: this compound blocks histamine from binding to the H1 receptor, inhibiting wakefulness.

Application in Sleep Research Models

This compound can be utilized in rodent models to investigate the role of the histaminergic system in sleep-wake regulation and to screen for novel hypnotic drugs. Its sedative effects can be quantified through electroencephalogram (EEG) and electromyogram (EMG) recordings to analyze changes in sleep architecture.

Data Presentation

While specific quantitative data on the effects of this compound on sleep architecture in animal models is limited in the currently available literature, the following table summarizes data from a study on other first-generation antihistamines, which can be used as a reference for expected outcomes.

Table 1: Effects of First-Generation Antihistamines on Sleep Parameters in Rats [8][9]

CompoundDose (mg/kg, i.p.)Change in Sleep LatencyChange in Slow Wave Sleep DurationChange in REM Sleep
Diphenhydramine4Decrease[1]Increase[8]Decrease[1]
ChlorpheniramineNot specifiedDecrease[8]Increase[8]Decrease[8]
PromethazineNot specifiedDecrease[8]Increase[8]Decrease[8]
PyrilamineNot specifiedDecrease[8]Increase[8]Decrease[8]

Note: This table is a compilation of findings from related compounds and serves as a predictive reference for this compound.

Table 2: Acute Toxicity of this compound in Mice [10]

CompoundRoute of AdministrationLD50 (mg/kg)
This compound HydrochlorideIntraperitoneal163
This compound Dihydrogen CitrateIntraperitoneal246

Experimental Protocols

The following are detailed protocols for evaluating the sedative-hypnotic effects of this compound in a rat model.

Experimental Workflow for Evaluating this compound's Effect on Sleep

A Animal Acclimatization B EEG/EMG Electrode Implantation Surgery A->B C Surgical Recovery (7-10 days) B->C D Habituation to Recording Chamber C->D E Baseline EEG/EMG Recording (24h) D->E F Drug Administration (this compound or Vehicle) E->F G Post-treatment EEG/EMG Recording (24h) F->G H Data Analysis (Sleep Scoring & Architecture) G->H I Statistical Comparison H->I

Caption: Workflow for preclinical evaluation of this compound's effects on sleep.

Protocol 1: Surgical Implantation of EEG/EMG Electrodes

Objective: To surgically implant electrodes for chronic sleep-wake recording in rats.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail, Isoflurane)

  • Stereotaxic apparatus

  • Miniature stainless-steel screws for EEG electrodes

  • Teflon-coated stainless-steel wires for EMG electrodes

  • Dental cement

  • Surgical instruments

  • Analgesics (e.g., Carprofen)

  • Antibiotics (e.g., Penicillin)

Procedure:

  • Anesthetize the rat using an appropriate anesthetic regimen.

  • Secure the animal in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill small holes in the skull for the placement of EEG electrodes over the frontal and parietal cortices.

  • Gently screw the stainless-steel screws into the drilled holes, ensuring they touch the dura mater without piercing it.

  • For EMG electrodes, insert the Teflon-coated wires into the nuchal muscles.

  • Solder the electrode leads to a miniature connector.

  • Secure the entire assembly to the skull using dental cement.

  • Suture the scalp incision.

  • Administer post-operative analgesics and antibiotics as per veterinary guidelines.

  • Allow the animals to recover for 7-10 days before starting the sleep recording experiments.

Protocol 2: Sleep-Wake Recording and Analysis

Objective: To record and analyze the effects of this compound on sleep architecture.

Materials:

  • Surgically implanted rats

  • Sleep recording chamber with a counterbalanced arm and slip-ring commutator

  • EEG/EMG amplification and recording system

  • Sleep scoring software

  • This compound citrate

  • Vehicle (e.g., sterile saline)

Procedure:

  • Habituate the rats to the recording chamber and cables for at least 48 hours.

  • Record baseline EEG/EMG data for 24 hours to establish normal sleep-wake patterns.

  • On the test day, at the beginning of the light period (inactive phase for rodents), administer a dose of this compound or vehicle via intraperitoneal (i.p.) injection. Based on the LD50 data and doses of similar compounds, a starting dose range of 10-40 mg/kg could be explored.[1][10]

  • Immediately return the animal to the recording chamber and record EEG/EMG for the next 24 hours.

  • The recorded data is typically scored manually or automatically in 10-30 second epochs into three stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

  • Analyze the following parameters:

    • Sleep Latency: Time from injection to the first continuous episode of NREM sleep.

    • Total Sleep Time: Duration of NREM and REM sleep over the recording period.

    • Sleep Efficiency: Total sleep time as a percentage of total recording time.

    • Sleep Architecture:

      • Percentage of time spent in wakefulness, NREM, and REM sleep.

      • Number and duration of sleep/wake bouts.

      • REM sleep latency from sleep onset.

    • EEG Power Spectral Analysis: Analyze changes in delta (0.5-4 Hz), theta (6-9 Hz), and other frequency bands during different sleep stages. An increase in delta power during NREM sleep is indicative of deeper sleep.

Expected Outcomes and Interpretation

Based on the pharmacology of first-generation antihistamines, administration of this compound is expected to:

  • Decrease sleep latency: A shorter time to fall asleep compared to vehicle-treated animals.

  • Increase NREM sleep: A higher percentage of time spent in NREM sleep, particularly in the hours immediately following drug administration.[1]

  • Decrease REM sleep: A reduction in the percentage of REM sleep, a common effect of both antihistaminergic and anticholinergic compounds.[1][8]

  • Increase EEG delta power during NREM sleep: Indicating an increase in slow-wave activity, which is characteristic of deep sleep.

These outcomes would confirm the hypnotic-like effects of this compound and provide a basis for further investigation into its potential as a sleep aid.

Conclusion

This compound, as a first-generation antihistamine, presents a valuable tool for sleep research, particularly for studies investigating the role of the histaminergic system in sleep regulation. The protocols provided here, adapted from studies on similar compounds, offer a framework for characterizing its effects on sleep architecture in rodent models. Further research is warranted to establish a precise dose-response relationship and to fully elucidate the contribution of its anticholinergic properties to its sleep-modifying effects.

References

Troubleshooting & Optimization

Optimizing HPLC-UV method for phenyltoloxamine impurity profiling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC-UV impurity profiling of Phenyltoloxamine. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Experimental Protocols

A robust, stability-indicating HPLC method is crucial for accurately profiling impurities in this compound. The following protocol has been developed for the separation and quantification of this compound and its potential degradation products.

Stability-Indicating HPLC-UV Method

This reversed-phase HPLC method is designed to separate this compound from its known process impurity, this compound Related Compound A, and potential degradants.

Chromatographic Conditions

ParameterSpecification
HPLC System Quaternary Gradient HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Elution Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 225 nm
Injection Volume 10 µL
Run Time 30 minutes
Diluent Water:Acetonitrile (50:50, v/v)

Reagent and Sample Preparation

  • Mobile Phase A Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (this compound): Accurately weigh and dissolve approximately 25 mg of this compound Citrate reference standard in 25 mL of Diluent to obtain a concentration of 1000 µg/mL.

  • Impurity Stock Solution (Related Compound A): Accurately weigh and dissolve approximately 5 mg of this compound Related Compound A reference standard in 50 mL of Diluent to obtain a concentration of 100 µg/mL.[1][2]

  • Working Standard Solution: From the stock solutions, prepare a working standard containing 100 µg/mL of this compound and 1.0 µg/mL of each known impurity.

  • Sample Solution: Prepare the test sample at a nominal concentration of 100 µg/mL of this compound in the Diluent. Sonicate to dissolve if necessary and filter through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

  • Acid Hydrolysis: Reflux 1 mL of sample stock solution with 1 mL of 0.1 N HCl at 80°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to volume with Diluent.

  • Base Hydrolysis: Reflux 1 mL of sample stock solution with 1 mL of 0.1 N NaOH at 80°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to volume with Diluent.

  • Oxidative Degradation: Treat 1 mL of sample stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours. Dilute to volume with Diluent.

  • Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 24 hours. Prepare a sample solution from the stressed solid.

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light (254 nm) and visible light in a photostability chamber for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Prepare a sample solution from the stressed material.

Visual Workflow and Logic Diagrams

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Review prep_start Weigh this compound Sample prep_dissolve Dissolve in Diluent (Water:ACN 50:50) prep_start->prep_dissolve prep_filter Filter through 0.45 µm Syringe Filter prep_dissolve->prep_filter hplc_inject Inject 10 µL onto C18 Column prep_filter->hplc_inject hplc_run Run Gradient Program (30 min) hplc_inject->hplc_run hplc_detect Detect at 225 nm hplc_run->hplc_detect data_integrate Integrate Chromatogram hplc_detect->data_integrate data_identify Identify Impurities by RT data_integrate->data_identify data_quantify Quantify Impurities (% Area) data_identify->data_quantify data_report Generate Report data_quantify->data_report

caption: this compound Impurity Analysis Workflow

Troubleshooting_Peak_Shape start Poor Peak Shape Observed (Fronting or Tailing) check_overload Is the Peak Tailing or Fronting? start->check_overload tailing_node Peak Tailing check_overload->tailing_node Tailing fronting_node Peak Fronting check_overload->fronting_node Fronting check_ph Check Mobile Phase pH. Is it >= 2 units away from pKa? tailing_node->check_ph check_conc Is sample concentration too high? fronting_node->check_conc check_column Column Issue? (Void, Contamination) check_ph->check_column Yes adjust_ph Adjust pH of Mobile Phase A to 3.0 check_ph->adjust_ph No flush_column Flush column with high % organic. If persists, replace column. check_column->flush_column Yes check_solvent Is sample solvent stronger than mobile phase? check_conc->check_solvent No dilute_sample Dilute sample 1:10 and re-inject. check_conc->dilute_sample Yes dissolve_in_mp Dissolve sample in initial mobile phase conditions. check_solvent->dissolve_in_mp Yes

caption: Troubleshooting Logic for Poor Peak Shape

Troubleshooting Guide

Q1: Why is my this compound peak showing significant tailing?

A1: Peak tailing for basic compounds like this compound is common in reversed-phase HPLC. Here are the primary causes and solutions:

  • Secondary Silanol Interactions: The primary cause is often the interaction of the basic amine group on this compound with acidic silanol groups on the C18 column packing.

    • Solution: Ensure the mobile phase pH is low enough to keep the amine fully protonated. Our method specifies a pH of 3.0, which should be effective. Verify the pH of your mobile phase buffer.

  • Column Contamination or Degradation: Strongly retained basic compounds may accumulate at the column inlet, or a void may have formed.

    • Solution: Disconnect the column and flush it in the reverse direction (if permitted by the manufacturer) with a strong solvent like 100% acetonitrile. If tailing persists, the column may need replacement.

  • Metal Chelation: this compound can interact with trace metals in the column hardware or silica.

    • Solution: Using a mobile phase with a competing agent like a low concentration of EDTA can sometimes help, but ensuring a low pH is typically sufficient.

Q2: My main peak is fronting. What is the cause?

A2: Peak fronting is most commonly caused by two issues:

  • Sample Overload: You have injected too much sample mass onto the column, saturating the stationary phase at the point of injection.[4]

    • Solution: Dilute your sample (e.g., by a factor of 5 or 10) and re-inject. If the peak shape becomes symmetrical, you have confirmed mass overload.[4]

  • Sample Solvent Incompatibility: The sample is dissolved in a solvent significantly stronger (more organic content) than the initial mobile phase conditions (30% Acetonitrile).

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent. In this method, the recommended diluent (50:50 Water:ACN) is slightly stronger than the initial conditions. If fronting is an issue, try preparing the sample in a 70:30 Water:ACN mixture.

Q3: I am not getting good resolution between this compound and a closely eluting impurity.

A3: Improving resolution requires adjusting the method's selectivity, efficiency, or retention.

  • Optimize Gradient: The gradient slope is a powerful tool for improving selectivity.

    • Solution: To increase separation, make the gradient shallower. For example, extend the initial ramp from 20 minutes to 30 minutes (e.g., 30% to 70% B in 30 min). This gives closely eluting compounds more time to separate.

  • Change Organic Modifier: Methanol and acetonitrile have different selectivities.

    • Solution: Try replacing acetonitrile with methanol. You may need to adjust the gradient profile, as methanol is a weaker solvent than acetonitrile in reversed-phase HPLC.

  • Adjust pH: A small change in mobile phase pH can alter the ionization state of impurities and significantly impact retention and selectivity.

    • Solution: Adjust the pH of Mobile Phase A to 2.8 or 3.2 and observe the effect on the critical pair separation.

Q4: The retention times are drifting to earlier times in subsequent injections.

A4: Drifting retention times, especially to shorter times, often indicate a problem with column equilibration or mobile phase composition.

  • Insufficient Equilibration: The column is not fully returned to the initial 30% acetonitrile conditions before the next injection.

    • Solution: Increase the post-run equilibration time at the end of the gradient (currently 4 minutes at 30% B). Extend this to 5-10 minutes to ensure the column is fully re-equilibrated.

  • Mobile Phase Inconsistency: The mobile phase composition is changing over time, perhaps due to improper mixing or evaporation of the more volatile organic component.

    • Solution: Ensure your mobile phase bottles are well-sealed. If using an on-line mixer, ensure the pump's proportioning valves are working correctly. Preparing pre-mixed mobile phases can sometimes improve consistency.

Frequently Asked Questions (FAQs)

Q1: What is this compound Related Compound A?

A1: this compound Related Compound A is chemically known as 2-(2-benzylphenoxy)ethylmethylamine hydrochloride.[2] It is a known process-related impurity of this compound and should be monitored according to regulatory requirements.

Q2: Why was 225 nm chosen for the UV detection wavelength?

A2: this compound has aromatic rings which absorb UV light. A lower wavelength like 225 nm is often chosen to ensure sufficient sensitivity for not only the main compound but also for a broad range of potential impurities which may lack the specific chromophores that absorb strongly at higher wavelengths. This provides a more universal detection wavelength for impurity profiling.

Q3: Can this method be used for quantification?

A3: Yes. The method is designed to be stability-indicating and can be fully validated according to ICH Q2(R1) guidelines for the quantification of impurities. This involves assessing linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Q4: Is a guard column recommended for this method?

A4: Yes, using a guard column with the same stationary phase (C18) is highly recommended. A guard column acts as a protective filter, trapping particulate matter and strongly retained sample components, which can extend the life of the more expensive analytical column and improve method robustness.

Q5: The backpressure in my system is unusually high. What should I do?

A5: High backpressure is typically caused by a blockage in the system.

  • Check the Column: First, disconnect the column and run the pump to see if the pressure drops significantly. If it does, the blockage is in the column. Try back-flushing the column (if allowed). If this fails, the inlet frit may be clogged and the column may need replacement.

  • System Blockage: If the pressure remains high without the column, the blockage is elsewhere. Systematically check components by loosening fittings, starting from the detector and moving backward towards the pump, to identify the source of the blockage (e.g., clogged tubing or a blocked injector port).

References

Technical Support Center: Phenyltoloxamine Sedation Mitigation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the mitigation of sedative effects associated with phenyltoloxamine. The information is intended to assist researchers in designing and conducting experiments to counteract this common side effect.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced sedation?

A1: this compound is a first-generation H1 antihistamine that readily crosses the blood-brain barrier (BBB).[1] Its sedative effects stem from its antagonist activity at histamine H1 receptors in the central nervous system (CNS). Histamine in the brain acts as a neurotransmitter that promotes wakefulness and alertness. By blocking H1 receptors, this compound inhibits the excitatory signals of histamine, leading to drowsiness and sedation.

Q2: Are there established methods to quantify the sedative effects of this compound?

A2: Yes, several methods can be used to quantify antihistamine-induced sedation. These include:

  • Positron Emission Tomography (PET): This imaging technique can measure the occupancy of H1 receptors in the brain (H1RO) by a drug.[2][3][4] Higher H1RO is generally correlated with increased sedation.

  • Psychomotor and Cognitive Tests: A battery of tests can assess various aspects of CNS function, such as reaction time, vigilance, memory, and coordination.[5][6] Commonly used tests include the Digit Symbol Substitution Test (DSST) and the Psychomotor Vigilance Task (PVT).[6][7]

  • Animal Behavioral Models: In preclinical studies, sedation can be assessed in animal models using tests like the Rota-rod test for motor coordination and actophotometer for locomotor activity.[8]

Q3: What are the primary strategies to mitigate the sedative effects of this compound?

A3: The main strategies to reduce this compound-induced sedation fall into three categories:

  • Co-administration of CNS Stimulants: The sedative effects may be counteracted by the concurrent use of a CNS stimulant.

  • Medicinal Chemistry Approaches: Modifying the chemical structure of this compound can reduce its ability to cross the blood-brain barrier.

  • Formulation Strategies: Altering the drug's formulation can modify its pharmacokinetic profile to reduce peak plasma concentrations in the CNS.

Troubleshooting Guides

Issue 1: Excessive Sedation Observed in an In Vivo Experiment

Potential Cause: High CNS concentration and H1 receptor occupancy of this compound.

Troubleshooting Steps:

  • Dose Reduction: The most straightforward approach is to lower the dose of this compound. However, this may also reduce its therapeutic efficacy. A dose-response study is recommended to find the optimal balance between desired effects and sedation.

  • Co-administration with a CNS Stimulant: Consider the co-administration of a non-prescription stimulant like caffeine or a prescription medication such as modafinil. These agents have alerting properties that can counteract the sedative effects of antihistamines.[9][10]

    • Experimental Protocol: See "Experimental Protocol 1: Co-administration of Caffeine to Mitigate this compound-Induced Sedation in a Rodent Model."

  • Investigate Alternative Compounds: If dose reduction or stimulant co-administration is not feasible or effective, consider synthesizing and evaluating this compound analogs with reduced CNS penetration.

    • Experimental Protocol: See "Experimental Protocol 2: Design and Evaluation of this compound Analogs with Reduced CNS Penetration."

Issue 2: Difficulty in Developing a Non-Sedating this compound Analog

Potential Cause: The structural modifications attempted did not sufficiently reduce blood-brain barrier permeability or affinity for CNS H1 receptors.

Troubleshooting Steps:

  • Enhance Efflux Transport: Modify the molecule to be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp).[11] This can actively pump the drug out of the brain.

    • Experimental Protocol: See "Experimental Protocol 3: In Vitro Assessment of P-glycoprotein (P-gp) Substrate Potential."

  • Increase Polarity: Increase the polarity of the molecule by introducing polar functional groups. This generally reduces passive diffusion across the lipophilic BBB.

  • Optimize Physicochemical Properties: Utilize computational models to predict BBB penetration based on properties like molecular weight, lipophilicity (LogP), and polar surface area (PSA). Aim for a profile that favors peripheral distribution.

Issue 3: Variable Sedative Effects Observed Across Experimental Subjects

Potential Cause: Individual differences in drug metabolism, BBB integrity, or sensitivity to CNS depressants.

Troubleshooting Steps:

  • Standardize Experimental Conditions: Ensure all subjects are of the same species, strain, age, and sex, and are housed under identical conditions. Control for factors like diet and light-dark cycles.

  • Increase Sample Size: A larger sample size can help to account for individual variability and increase the statistical power of the study.

  • Pharmacokinetic Analysis: Measure plasma and brain concentrations of this compound in individual subjects to correlate drug exposure with the observed sedative effects.

Data Presentation

Table 1: Brain Histamine H1 Receptor Occupancy (H1RO) of Various Antihistamines

AntihistamineGenerationDoseH1RO (%)SedationReference
(+)-ChlorpheniramineFirst2 mg~77%High[2]
(+)-ChlorpheniramineFirst6 mg≥50%High[4]
DiphenhydramineFirst30 mg~56%High
KetotifenFirst1 mg~72%High[3]
This compoundFirstN/AHigh (Expected)High[1]
EbastineSecond10 mg~10%Low[4]
EpinastineSecond20 mg~13%Low[12]
LevocetirizineSecond1 mg/kg (animal)<20% - 67%Low to Moderate[13]
OlopatadineSecond5 mg~15%Low[3]
TerfenadineSecond60 mg~17%Low[2]

Note: H1RO for this compound is not directly reported in the provided search results but is expected to be high as a first-generation antihistamine.

Experimental Protocols

Experimental Protocol 1: Co-administration of Caffeine to Mitigate this compound-Induced Sedation in a Rodent Model

Objective: To determine if co-administration of caffeine can reduce the sedative effects of this compound in mice.

Methodology:

  • Animals: Male Swiss albino mice (25-30 g).

  • Groups (n=6 per group):

    • Group 1: Vehicle (Saline)

    • Group 2: this compound (Dose to be determined based on preliminary studies to induce measurable sedation)

    • Group 3: Caffeine (e.g., 10 mg/kg)

    • Group 4: this compound + Caffeine

  • Drug Administration: Administer drugs intraperitoneally (i.p.) 30 minutes before behavioral testing.

  • Behavioral Assessments:

    • Rota-rod Test: Place mice on a rotating rod (e.g., at 20-25 rpm) and record the latency to fall. A decrease in fall-off time indicates impaired motor coordination and sedation.[8]

    • Actophotometer: Measure spontaneous locomotor activity for a set period (e.g., 10 minutes). A decrease in activity counts suggests sedation.

  • Data Analysis: Compare the results between the groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant improvement in performance in Group 4 compared to Group 2 would indicate mitigation of sedation.

Experimental Protocol 2: Design and Evaluation of this compound Analogs with Reduced CNS Penetration

Objective: To synthesize and evaluate this compound analogs with potentially lower sedative effects.

Methodology:

  • Analog Design and Synthesis:

    • Introduce polar functional groups (e.g., carboxyl, hydroxyl) to the this compound scaffold to increase polarity and reduce BBB permeability.

    • Synthesize a series of analogs with varying degrees and positions of modification.

  • In Vitro BBB Permeability Assay:

    • Utilize a Transwell model with a monolayer of brain endothelial cells (e.g., b.End3 or hCMEC/D3).

    • Add the test compounds to the apical (blood) side and measure their appearance on the basolateral (brain) side over time using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for each analog and compare it to that of this compound.

  • H1 Receptor Binding Assay:

    • Perform a radioligand binding assay using cell membranes expressing the human H1 receptor to determine the binding affinity (Ki) of the new analogs.

  • In Vivo Sedation Assessment:

    • Select analogs with high H1 receptor affinity and low in vitro BBB permeability for in vivo testing in a rodent model, as described in Experimental Protocol 1.

Experimental Protocol 3: In Vitro Assessment of P-glycoprotein (P-gp) Substrate Potential

Objective: To determine if this compound or its analogs are substrates of the P-gp efflux transporter.

Methodology:

  • Cell Line: Use a cell line overexpressing human P-gp, such as MDCK-MDR1 cells, and a parental control cell line (MDCK).

  • Bidirectional Transport Assay:

    • Culture the cells on Transwell inserts to form a polarized monolayer.

    • Measure the transport of the test compound from the apical to the basolateral side (A-to-B) and from the basolateral to the apical side (B-to-A).

    • Calculate the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter.

  • Inhibition Study:

    • Repeat the bidirectional transport assay in the presence of a known P-gp inhibitor (e.g., verapamil).

    • A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.[14]

Mandatory Visualizations

G cluster_0 Central Nervous System (CNS) H1R Histamine H1 Receptor Wakefulness Wakefulness & Alertness H1R->Wakefulness Promotes Phenyltoloxamine_blood This compound (in bloodstream) Phenyltoloxamine_CNS This compound (in CNS) Phenyltoloxamine_blood->Phenyltoloxamine_CNS Phenyltoloxamine_CNS->H1R Blocks

Caption: this compound crosses the BBB and blocks CNS H1 receptors, inhibiting wakefulness.

G start Start: Sedation Observed dose Dose-Response Study start->dose stimulant Co-administer CNS Stimulant dose->stimulant If sedation persists end_success End: Sedation Mitigated dose->end_success If successful at lower dose analog Synthesize Analogs stimulant->analog If still sedating stimulant->end_success If successful analog->end_success If successful end_fail End: Re-evaluate Strategy analog->end_fail If unsuccessful

Caption: Experimental workflow for mitigating this compound-induced sedation.

G cluster_0 Molecular Properties cluster_1 Outcome lipophilicity High Lipophilicity bbb High BBB Penetration lipophilicity->bbb polarity Low Polarity polarity->bbb efflux Not a P-gp Substrate efflux->bbb sedation Sedation bbb->sedation

Caption: Relationship between molecular properties and CNS penetration leading to sedation.

References

Phenyltoloxamine Bioanalytical Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenyltoloxamine bioanalytical assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in developing a bioanalytical method for this compound?

A1: The most common challenges include managing matrix effects from complex biological samples, ensuring the stability of this compound during sample collection and processing, achieving adequate chromatographic resolution and peak shape, and selecting a suitable internal standard (IS) to ensure accuracy and precision. This compound, as a first-generation antihistamine, may also have metabolites that could potentially interfere with the analysis.

Q2: What type of analytical technique is most suitable for this compound quantification in biological matrices?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying this compound in biological matrices such as plasma and serum. This method offers high sensitivity and selectivity, which is crucial for accurately measuring the low concentrations typically observed in pharmacokinetic studies.

Q3: How can I minimize matrix effects in my this compound assay?

A3: Matrix effects, which can cause ion suppression or enhancement, are a significant concern in LC-MS/MS bioanalysis.[1][2] To minimize these effects, consider the following strategies:

  • Effective Sample Preparation: Employ a robust sample preparation method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering phospholipids and other matrix components.[3][4][5]

  • Chromatographic Separation: Optimize your chromatographic conditions to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient, or selecting a different column chemistry.

  • Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction. If a SIL-IS is not available, a structural analog can be used, but it must be carefully validated.[6][7]

  • Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the sensitivity of the assay.

Q4: What are the key considerations for ensuring the stability of this compound in biological samples?

A4: this compound stability should be evaluated during method validation to ensure that the measured concentrations are accurate.[8][9][10] Key stability assessments include:

  • Freeze-Thaw Stability: Assess the stability of this compound after multiple freeze-thaw cycles.

  • Bench-Top Stability: Determine the stability of the analyte in the matrix at room temperature for a period that reflects the sample handling time.

  • Long-Term Stability: Evaluate the stability of this compound in the matrix when stored at the intended storage temperature (e.g., -20°C or -80°C) for the duration of the study.

  • Stock Solution Stability: Confirm the stability of this compound in the solvent used to prepare stock and working solutions.

  • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler before injection.

Troubleshooting Guides

Chromatography and Peak Shape Issues

Problem: I am observing poor peak shape (tailing, fronting, or splitting) for this compound.

Possible Cause Suggested Solution
Column Degradation The column may be contaminated or have lost its efficiency. Try flushing the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase pH This compound is a basic compound. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state and good peak shape. For reversed-phase chromatography, a mobile phase with a low pH (e.g., containing 0.1% formic acid) is often used.
Sample Solvent Mismatch If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Try to dissolve the sample in the initial mobile phase or a weaker solvent.
Column Overload Injecting too much analyte can lead to peak fronting. Reduce the injection volume or dilute the sample.
Extra-Column Volume Excessive tubing length or dead volume in the system can cause peak broadening. Ensure all connections are secure and tubing is of the appropriate length and diameter.
Matrix Effects and Ion Suppression/Enhancement

Problem: My this compound signal is inconsistent and I suspect matrix effects.

Possible Cause Suggested Solution
Insufficient Sample Cleanup The sample preparation method may not be adequately removing interfering matrix components.[1][2] Consider switching from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3][4][5]
Co-elution of this compound with Matrix Components The chromatographic method is not separating this compound from endogenous matrix components that cause ion suppression or enhancement.[11] Modify the gradient, change the mobile phase composition, or try a different column to improve separation.
Inappropriate Internal Standard The internal standard is not adequately compensating for the variability caused by matrix effects.[6][7] A stable isotope-labeled internal standard is the best choice. If using a structural analog, ensure it has similar extraction and ionization properties to this compound.
Low Recovery and Poor Sensitivity

Problem: I am experiencing low recovery of this compound and poor sensitivity.

Possible Cause Suggested Solution
Suboptimal Extraction pH For LLE, the pH of the aqueous phase should be adjusted to ensure this compound (a basic drug) is in its neutral form to facilitate extraction into an organic solvent. This typically means adjusting the pH to be at least 2 units above its pKa.
Inappropriate Extraction Solvent The chosen organic solvent in LLE may not have the optimal polarity to efficiently extract this compound. Test different solvents like ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of solvents.
Inefficient Elution from SPE Sorbent In SPE, the elution solvent may not be strong enough to desorb this compound from the sorbent. Optimize the elution solvent composition and volume.
Analyte Degradation This compound may be degrading during sample processing. Investigate the stability of the analyte under the extraction conditions (e.g., temperature, pH).
Mass Spectrometer Source Conditions The ion source parameters (e.g., temperature, gas flows, voltages) may not be optimized for this compound. Perform a source optimization by infusing a standard solution.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.

  • Internal Standard Addition: Add 25 µL of the internal standard working solution (e.g., this compound-d5 in methanol) and vortex briefly.

  • pH Adjustment: Add 50 µL of a basifying agent (e.g., 0.1 M sodium hydroxide) to raise the pH and neutralize the charge on the this compound molecule. Vortex for 30 seconds.

  • Extraction: Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or MTBE). Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase and vortex.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

These are example parameters and should be optimized for your specific instrument and application.

Parameter Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition (Example) This compound: Q1 m/z [M+H]⁺ → Q3 m/z [fragment ion]⁺
Internal Standard (Example) This compound-d5: Q1 m/z [M+H]⁺ → Q3 m/z [fragment ion]⁺

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ph_adjust pH Adjustment (Alkalinization) add_is->ph_adjust lle Liquid-Liquid Extraction ph_adjust->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Inject data Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound bioanalysis.

troubleshooting_logic cluster_chromatography Chromatographic Issues cluster_sample Sample-Related Issues start Problem Observed (e.g., Poor Peak Shape) check_column Check Column (Flush/Replace) start->check_column check_mp Check Mobile Phase (pH, Composition) start->check_mp check_ss Check Sample Solvent start->check_ss check_overload Check for Overload (Dilute Sample) start->check_overload check_matrix Investigate Matrix Effects (Improve Cleanup) start->check_matrix resolve Problem Resolved check_column->resolve Issue Resolved check_mp->resolve Issue Resolved check_ss->resolve Issue Resolved check_overload->resolve Issue Resolved check_matrix->resolve Issue Resolved

Caption: Troubleshooting logic for chromatographic problems.

References

Phenyltoloxamine Stability Testing and Degradation Pathways: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting stability testing and understanding the degradation pathways of phenyltoloxamine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for studying this compound stability?

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the intrinsic stability of this compound.[1] These studies also help in developing stability-indicating analytical methods.[1] While specific conditions can vary, a typical approach involves subjecting the drug substance to hydrolytic, oxidative, photolytic, and thermal stress.[2]

Table 1: Recommended Starting Conditions for this compound Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°CUp to 7 days
Base Hydrolysis 0.1 M NaOH60°CUp to 7 days
Neutral Hydrolysis Purified Water60°CUp to 7 days
Oxidation 3% H₂O₂Room TemperatureUp to 24 hours
Photolytic ICH Q1B compliant light sourceRoom TemperatureOverall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter
Thermal (Dry Heat) Oven70°CUp to 12 hours

Note: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3] Conditions should be adjusted if significant degradation is not observed or if the degradation is too extensive.

Q2: What are the likely degradation pathways for this compound?

This compound is an ethanolamine antihistamine.[4] Due to a lack of specific studies on its degradation pathways, inferences can be drawn from related ethanolamine antihistamines like diphenhydramine.[5] Potential degradation pathways for this compound likely include:

  • N-Oxidation: Formation of the corresponding N-oxide at the tertiary amine.

  • N-Demethylation: Removal of one or both methyl groups from the tertiary amine.

  • Ether Cleavage: Hydrolysis of the ether linkage, although this is generally more stable.

Oxidative conditions are likely to promote N-oxidation, while hydrolytic and photolytic stress may contribute to a broader range of degradation products.[6][7]

Q3: How do I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[8]

Troubleshooting Guide: Stability-Indicating Method Development

IssuePotential CauseRecommended Solution
Poor resolution between this compound and degradation peaks. Inappropriate mobile phase composition or column chemistry.- Modify the mobile phase pH, organic modifier ratio, or buffer concentration.- Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl).- Consider a gradient elution method.
Degradation products are not detected. - Inappropriate detection wavelength.- Degradation products lack a chromophore.- Use a photodiode array (PDA) detector to screen for the optimal wavelength.- If degradation is confirmed by a mass balance assessment, consider using a mass spectrometer (LC-MS) for detection.
Peak tailing for this compound (a basic compound). - Secondary interactions with residual silanols on the silica-based column.- Use a base-deactivated column.- Add a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1%).- Operate at a lower pH to protonate the analyte and minimize interactions.
Inconsistent retention times. - Fluctuations in mobile phase composition or column temperature.- Column degradation.- Ensure proper mobile phase mixing and degassing.- Use a column oven to maintain a consistent temperature.- Use a guard column and ensure the mobile phase pH is within the stable range for the column.

Experimental Protocols

Protocol 1: Forced Degradation Under Hydrolytic Conditions

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • Prepare 0.1 M HCl, 0.1 M NaOH, and purified water.

  • Stress Conditions:

    • For each condition (acid, base, neutral), add a known volume of the this compound stock solution to a volumetric flask and dilute with the respective stress solution to a final concentration of about 100 µg/mL.

    • Incubate the solutions at 60°C.[9]

  • Sampling and Analysis:

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Neutralize the acid and base samples before analysis.

    • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Under Oxidative Conditions

  • Preparation of Solutions:

    • Prepare a this compound solution as described in Protocol 1.

    • Use a 3% solution of hydrogen peroxide.

  • Stress Conditions:

    • Add a known volume of the this compound stock solution and the hydrogen peroxide solution to a volumetric flask and dilute with purified water to a final concentration of about 100 µg/mL.

    • Keep the solution at room temperature and protect it from light.

  • Sampling and Analysis:

    • Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Dilute and analyze the samples by HPLC.

Visualizations

G cluster_0 This compound Stability Testing Workflow API This compound API Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress Samples Stressed Samples Stress->Samples Analysis Stability-Indicating HPLC Analysis Samples->Analysis Data Data Evaluation (Assay, Impurities, Mass Balance) Analysis->Data Pathway Degradation Pathway Elucidation Data->Pathway Method Method Validation Data->Method

Caption: A general workflow for conducting forced degradation studies on this compound.

G cluster_1 Hypothetical this compound Degradation Pathways This compound This compound N_Oxide This compound N-Oxide This compound->N_Oxide Oxidation Desmethyl N-Desmethylthis compound This compound->Desmethyl N-Demethylation Didesmethyl N,N-Didesmethylthis compound Desmethyl->Didesmethyl N-Demethylation

Caption: Potential degradation pathways of this compound based on related compounds.

References

Technical Support Center: Managing Drug Interactions with Phenyltoloxamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating and managing potential drug-drug interactions (DDIs) with phenyltoloxamine. Given the limited publicly available data on the pharmacokinetic properties of this compound, a systematic in vitro and preclinical assessment is crucial to characterize its DDI profile.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a first-generation antihistamine that acts as a competitive antagonist at histamine H1 receptors.[1] By blocking these receptors, it mitigates the effects of histamine, which is released during allergic reactions.[1] As a first-generation antihistamine, it can cross the blood-brain barrier, leading to sedative effects.[2][3] It also possesses anticholinergic properties.[3]

Q2: What are the known drug interactions with this compound?

Published information on specific drug-drug interactions involving this compound is limited. However, based on its pharmacological properties, the following interactions are anticipated:

  • Additive Sedation with CNS Depressants: Co-administration with other central nervous system (CNS) depressants, such as alcohol, benzodiazepines, opioids, and other sedating antihistamines, is expected to result in additive sedative effects.[3]

  • Enhanced Anticholinergic Effects: Concomitant use with other drugs possessing anticholinergic activity (e.g., tricyclic antidepressants, some antipsychotics, atropine) can lead to an increased risk of side effects like dry mouth, blurred vision, urinary retention, and constipation.[3]

Q3: What is known about the metabolism of this compound?

Q4: Is this compound likely to be a perpetrator or victim of drug interactions?

Without experimental data, it is difficult to predict. This compound could be a:

  • Victim: If its clearance is highly dependent on a single CYP enzyme, its plasma concentrations could be significantly altered by a co-administered drug that inhibits or induces that enzyme.

  • Perpetrator: If this compound or one of its metabolites inhibits or induces a major CYP enzyme, it could alter the plasma concentrations of other drugs metabolized by that enzyme.

A risk-based approach, starting with in vitro studies, is recommended to assess both possibilities.[4][5]

Troubleshooting Guides

Issue: High variability in in vitro CYP450 inhibition assay results for this compound.
  • Possible Cause 1: Poor solubility of this compound in the incubation medium.

    • Troubleshooting Step: Determine the solubility of this compound in the assay buffer. If solubility is low, consider using a co-solvent (e.g., DMSO, acetonitrile) at a concentration that does not affect enzyme activity (typically ≤0.5%). Ensure the final concentration of the co-solvent is consistent across all experimental conditions.

  • Possible Cause 2: Non-specific binding to microsomes or assay plates.

    • Troubleshooting Step: Evaluate the extent of non-specific binding of this compound to the microsomal preparation and the assay plates. This can be done by measuring the concentration of this compound in the supernatant after incubation without cofactors. If significant binding is observed, it may be necessary to use a lower protein concentration or select alternative assay plates.[6]

  • Possible Cause 3: Instability of this compound in the incubation medium.

    • Troubleshooting Step: Assess the stability of this compound in the microsomal incubation mixture over the time course of the experiment. This can be done by incubating this compound without the NADPH-regenerating system and measuring its concentration at different time points. If the compound is unstable, the incubation time may need to be shortened.

Issue: Difficulty in determining the fraction of this compound metabolized by specific CYP enzymes (Reaction Phenotyping).
  • Possible Cause 1: Involvement of multiple enzymes in metabolism.

    • Troubleshooting Step: If chemical inhibition studies with specific CYP inhibitors do not yield clear results, it is possible that multiple enzymes contribute to this compound metabolism. In this case, using a panel of recombinant human CYP enzymes can help identify the specific isoforms involved.

  • Possible Cause 2: Contribution of non-CYP enzymes.

    • Troubleshooting Step: If metabolism is observed in human liver microsomes but not with recombinant CYP enzymes, consider the involvement of other enzyme systems, such as flavin-containing monooxygenases (FMOs) or UDP-glucuronosyltransferases (UGTs). Assays with specific inhibitors for these enzyme families or using recombinant enzymes can be employed.

  • Possible Cause 3: Formation of metabolites by pathways other than oxidation.

    • Troubleshooting Step: this compound may undergo conjugation reactions directly. Analyze the incubation samples for potential glucuronide or sulfate conjugates using liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay

Objective: To determine the potential of this compound to inhibit major human CYP450 enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Methodology:

  • Materials: Pooled human liver microsomes (HLM), NADPH regenerating system, specific CYP probe substrates (see table below), this compound, and positive control inhibitors.

  • Procedure: a. Pre-incubate HLM with a range of this compound concentrations (e.g., 0.1 to 100 µM) for a short period (e.g., 10 minutes) at 37°C. b. Initiate the reaction by adding the specific CYP probe substrate and the NADPH regenerating system. c. Incubate for a predetermined time, ensuring linear metabolite formation. d. Terminate the reaction by adding a stop solution (e.g., acetonitrile with an internal standard). e. Centrifuge to pellet the protein and analyze the supernatant for metabolite formation using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate the percent inhibition of metabolite formation at each this compound concentration relative to the vehicle control. b. Determine the IC50 value (the concentration of this compound that causes 50% inhibition) by fitting the data to a suitable sigmoidal dose-response model.

Table 1: Commonly Used CYP Probe Substrates and their Metabolites

CYP IsoformProbe SubstrateMetabolite
CYP1A2PhenacetinAcetaminophen
CYP2B6BupropionHydroxybupropion
CYP2C8AmodiaquineN-desethylamodiaquine
CYP2C9Diclofenac4'-hydroxydiclofenac
CYP2C19S-Mephenytoin4'-hydroxy-S-mephenytoin
CYP2D6DextromethorphanDextrorphan
CYP3A4Midazolam1'-hydroxymidazolam
Protocol 2: Plasma Protein Binding Assay

Objective: To determine the extent to which this compound binds to plasma proteins.

Methodology: Equilibrium Dialysis

  • Materials: Equilibrium dialysis apparatus with semi-permeable membranes, human plasma, phosphate-buffered saline (PBS), and this compound.

  • Procedure: a. Place plasma spiked with a known concentration of this compound in one chamber of the dialysis cell. b. Place PBS in the other chamber. c. Allow the system to equilibrate at 37°C for a specified period (e.g., 4-6 hours), during which the unbound drug will diffuse across the membrane into the buffer chamber. d. At the end of the incubation, collect samples from both the plasma and buffer chambers. e. Analyze the concentration of this compound in both samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: a. Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

Visualizations

DDI_Investigation_Workflow cluster_0 Initial Assessment cluster_1 In Vitro DDI Screening cluster_2 Risk Assessment cluster_3 Decision Making cluster_4 Further Actions A This compound (Limited PK Data) B CYP450 Inhibition Assay (IC50 Determination) A->B Investigate Potential for DDIs C CYP450 Reaction Phenotyping A->C Investigate Potential for DDIs D Plasma Protein Binding Assay A->D Investigate Potential for DDIs E Transporter Interaction Assays A->E Investigate Potential for DDIs F Calculate [I]/Ki or R value for CYP Inhibition B->F G Identify Major Metabolic Pathways C->G H Determine Fraction Unbound (fu) D->H J Potential DDI Risk Identified E->J F->J G->J H->J I Low Risk of DDI L Proceed with Development (Standard Monitoring) I->L J->I Based on Magnitude K High Risk of DDI J->K Based on Magnitude M Conduct In Vivo DDI Studies J->M N Consider Clinical Management Strategies K->N

Caption: Workflow for investigating drug-drug interactions of this compound.

Pharmacodynamic_Interactions cluster_0 Pharmacodynamic DDI Potential cluster_1 Potential Adverse Effects This compound This compound Additive_Sedation Additive Sedation & Impaired Motor Skills This compound->Additive_Sedation Additive Effect Increased_Anticholinergic_Effects Increased Anticholinergic Burden (Dry Mouth, Blurred Vision, etc.) This compound->Increased_Anticholinergic_Effects Additive Effect CNS_Depressants CNS Depressants (e.g., Alcohol, Benzodiazepines) CNS_Depressants->Additive_Sedation Additive Effect Anticholinergics Anticholinergic Drugs (e.g., TCAs, Atropine) Anticholinergics->Increased_Anticholinergic_Effects Additive Effect

Caption: Potential pharmacodynamic interactions with this compound.

References

Addressing solubility issues of phenyltoloxamine in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with phenyltoloxamine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: The aqueous solubility of this compound is highly dependent on its salt form. The free base form of this compound has very low water solubility, reported to be around 0.0423 mg/mL. In contrast, the citrate salt of this compound is significantly more soluble, with a reported water solubility of 106.0 mg/mL[1]. It is crucial to verify which form of this compound you are using.

Q2: Why is my this compound not dissolving in water, even though it is the citrate salt?

A2: Several factors can contribute to the poor dissolution of this compound citrate:

  • pH of the solution: The solubility of this compound citrate, a salt of a weak base, can be influenced by the pH of the aqueous medium. Ensure the pH of your solution is not significantly basic, as this could cause the precipitation of the less soluble free base.

  • Common ion effect: If your aqueous solution contains a high concentration of citrate ions from other sources, it could suppress the dissolution of this compound citrate.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubility profiles. It is possible that a less soluble polymorph is present.

  • Purity of the compound: Impurities in the this compound citrate sample could affect its solubility.

Q3: What are the common strategies to enhance the aqueous solubility of this compound?

A3: A variety of techniques can be employed to improve the solubility of poorly soluble active pharmaceutical ingredients (APIs) like this compound. These can be broadly categorized as physical and chemical modifications. Some common approaches include:

  • Salt formation: Using a salt form, such as this compound citrate, is a primary strategy.

  • pH adjustment: Modifying the pH of the solution can increase the ionization and, therefore, the solubility of the drug.

  • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility.

  • Solid dispersion: Dispersing this compound in a hydrophilic carrier at a solid state can enhance its dissolution rate.

  • Complexation with cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin cavity can increase its apparent solubility.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a lipid-based system that spontaneously forms an emulsion in an aqueous environment can improve its solubilization.

  • Particle size reduction: Techniques like micronization increase the surface area of the drug particles, which can lead to a faster dissolution rate.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
This compound citrate precipitates out of solution. The pH of the solution is too high (basic), causing the conversion of the citrate salt to the less soluble free base.1. Measure the pH of the solution. 2. Adjust the pH to a more acidic range (e.g., pH 4-6) using a suitable buffer.
The concentration of this compound exceeds its solubility limit at the given temperature.1. Gently heat the solution while stirring to see if the precipitate redissolves. 2. If it redissolves upon heating, the initial concentration was too high for room temperature. For future experiments, either use a lower concentration or maintain a higher temperature.
Presence of a common ion.If the aqueous medium contains other citrate salts, consider using a different buffer system.
Inconsistent solubility results between experiments. Variation in experimental conditions.1. Standardize all experimental parameters, including temperature, pH, stirring rate, and the source/lot of this compound citrate. 2. Ensure accurate and consistent weighing and volume measurements.
Degradation of the compound.Store this compound citrate in a cool, dark, and dry place as recommended.
Low dissolution rate despite using the citrate salt. The particle size of the powder is too large.Consider particle size reduction techniques such as micronization to increase the surface area.
Poor wettability of the powder.The addition of a small amount of a pharmaceutically acceptable surfactant can improve the wettability of the solid particles.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation Method

This protocol provides a general procedure for preparing a solid dispersion to enhance the solubility of this compound.

Materials:

  • This compound (free base or citrate)

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)

  • Organic solvent (e.g., methanol, ethanol)

  • Distilled water

Procedure:

  • Preparation of the organic solution: Accurately weigh the desired amount of this compound and the hydrophilic carrier (e.g., a 1:5 drug-to-carrier ratio). Dissolve both components in a minimal amount of a suitable organic solvent.

  • Solvent evaporation: Pour the solution into a petri dish or a round-bottom flask and evaporate the solvent using a rotary evaporator or by leaving it in a fume hood at room temperature until a clear, solid film is formed.

  • Drying: Further dry the solid dispersion in a desiccator under vacuum for 24-48 hours to ensure complete removal of the solvent.

  • Pulverization: Scrape the solid dispersion from the container and pulverize it using a mortar and pestle.

  • Sieving and Storage: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size. Store the final product in a tightly sealed container in a desiccator.

Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps to develop a SEDDS for this compound.

Materials:

  • This compound

  • Oil (e.g., oleic acid, sesame oil)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol P, Propylene glycol)

Procedure:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construction of Ternary Phase Diagrams: Prepare a series of blank formulations with varying ratios of oil, surfactant, and co-surfactant. Observe the formation of emulsions upon aqueous dilution to identify the self-emulsifying region.

  • Preparation of this compound-loaded SEDDS: Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant. Dissolve the accurately weighed this compound in this mixture with gentle heating and vortexing until a clear and homogenous solution is obtained.

  • Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size analysis, and drug content.

Data Presentation

Table 1: Solubility of this compound and its Citrate Salt in Water

CompoundFormWater Solubility (mg/mL)
This compoundFree Base0.0423
This compound CitrateCitrate Salt106.0

Table 2: Illustrative Example of Solubility Enhancement of a Poorly Soluble Antihistamine (Loratadine) using Solid Dispersions with Natural Polymers

Formulation (Drug:Polymer Ratio)PolymerSolubility (mg/mL)
Pure Loratadine-0.0021
NSD1 (1:0.25)Sodium Alginate0.187

This table demonstrates the potential for solid dispersions to significantly increase the solubility of a poorly soluble antihistamine. Similar improvements could be expected for this compound.

Visualizations

This compound H1-Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of this compound as a first-generation H1-antihistamine. This compound acts as an antagonist at the H1 receptor, thereby blocking the downstream signaling cascade initiated by histamine. This interference attenuates inflammatory processes.

Phenyltoloxamine_H1_Pathway Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor This compound This compound This compound->H1_Receptor Antagonism Gq_protein Gq Protein H1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates NF_kB_pathway NF-κB Pathway PKC->NF_kB_pathway Activates Inflammation Inflammatory Response NF_kB_pathway->Inflammation Leads to

This compound's antagonistic action on the H1 receptor.
Experimental Workflow for Solubility Enhancement

This diagram outlines a logical workflow for addressing the solubility issues of a poorly soluble drug like this compound.

Solubility_Workflow start Poorly Soluble This compound char Physicochemical Characterization (pKa, logP, crystal form) start->char form_dev Formulation Strategy Selection char->form_dev salt Salt Formation (e.g., Citrate) form_dev->salt Chemical Modification ph pH Adjustment form_dev->ph Physical Modification cosolvent Co-solvency form_dev->cosolvent sd Solid Dispersion form_dev->sd cyclo Cyclodextrin Complexation form_dev->cyclo sedds SEDDS form_dev->sedds eval Solubility & Dissolution Evaluation salt->eval ph->eval cosolvent->eval sd->eval cyclo->eval sedds->eval optimize Optimization eval->optimize optimize->form_dev Re-formulate success Desired Solubility Achieved optimize->success Success

A systematic approach to enhancing drug solubility.

References

Technical Support Center: Phenyltoloxamine Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of Phenyltoloxamine under ICH guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for this compound?

A forced degradation study, also known as stress testing, is essential for several reasons.[1][2][3] It helps to identify the likely degradation products of this compound, which in turn establishes its intrinsic stability and elucidates its degradation pathways.[4] This information is crucial for developing and validating a stability-indicating analytical method, which is a regulatory requirement.[2][3] The study also supports the development of a more stable formulation and helps in determining appropriate storage conditions and shelf life.[3]

Q2: Which ICH guidelines should be followed for this compound forced degradation studies?

The primary ICH guidelines to follow are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[1][3]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products.[3][5]

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology.

Q3: What are the recommended stress conditions for this compound?

According to ICH guidelines, this compound should be subjected to the following stress conditions:

  • Acid Hydrolysis: Treatment with an acid (e.g., HCl) at elevated temperatures.

  • Base Hydrolysis: Treatment with a base (e.g., NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent (e.g., H₂O₂).

  • Thermal Degradation: Exposure to high temperatures.

  • Photodegradation: Exposure to a combination of UV and visible light.[6][7]

Q4: What is the target degradation percentage for this compound in these studies?

The goal is to achieve a noticeable but not excessive level of degradation, typically in the range of 5-20%.[1][7] Degradation beyond 20% may lead to the formation of secondary degradation products that are not relevant to real-world stability and can complicate the analysis.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or minimal degradation observed. Stress conditions are too mild (concentration, temperature, or duration).Incrementally increase the severity of the stress conditions. For hydrolysis, increase the acid/base concentration or temperature. For thermal stress, increase the temperature. For oxidation, increase the H₂O₂ concentration or exposure time.
Excessive degradation (>20%). Stress conditions are too harsh.Reduce the severity of the stress conditions. Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time.
Poor peak shape for this compound or its degradants in HPLC. Inappropriate mobile phase pH for an amine-containing compound.This compound is an amine and requires a specific pH range for good peak shape. Try using a mobile phase with a pH between 3 and 7. Employing a buffer is highly recommended.
Poor separation of degradation products. The analytical method is not stability-indicating.Optimize the HPLC method. This may involve changing the column, adjusting the mobile phase composition (organic modifier, pH, buffer strength), or using a gradient elution.
Mass imbalance (sum of assay and impurities is not close to 100%). Some degradation products are not being detected or are co-eluting.Ensure the detection wavelength is appropriate for both the parent drug and all degradation products. A photodiode array (PDA) detector can be helpful. Check for co-elution using a mass spectrometer (LC-MS).
Precipitation of the sample after adding the stressor. Poor solubility of this compound in the stress medium.Consider using a co-solvent that is inert to the stress conditions. Ensure the concentration of this compound is appropriate for the chosen solvent system.

Experimental Protocols

The following are suggested starting points for the forced degradation of this compound. The conditions may need to be adjusted to achieve the target degradation of 5-20%.

Table 1: Suggested Conditions for this compound Forced Degradation

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Oxidation 3% H₂O₂Room Temperature48 hours
Thermal Dry Heat80°C72 hours
Photolytic UV and Visible LightRoom TemperatureAs per ICH Q1B (1.2 million lux hours and 200 watt hours/square meter)

Methodology for a Stability-Indicating HPLC Method:

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 262 nm (based on the UV absorbance of the phenyl group)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Predicted Degradation Pathways and Workflow

Based on the chemical structure of this compound (an ethanolamine derivative), the following degradation pathways can be predicted.

G Predicted Degradation Pathways of this compound cluster_stress Stress Conditions cluster_products Potential Degradation Products Acid Acid Hydrolysis DP1 Ether Cleavage Product Acid->DP1 Cleavage of ether linkage Oxidation Oxidation DP2 N-oxide Oxidation->DP2 Oxidation of tertiary amine Photolysis Photolysis DP3 Dealkylated Product Photolysis->DP3 Cleavage of N-C bond PT This compound PT->Acid PT->Oxidation PT->Photolysis G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis A Prepare this compound Stock Solution C Expose Drug to Stress Conditions (Hydrolysis, Oxidation, Thermal, Photolytic) A->C B Prepare Stress Reagents (Acid, Base, Oxidizing Agent) B->C D Withdraw Samples at Time Points C->D Sampling E Neutralize/Quench Reaction (if applicable) D->E F Dilute to Final Concentration E->F G Analyze using Stability-Indicating Method (e.g., HPLC) F->G H Characterize Degradation Products (e.g., LC-MS, NMR) G->H If significant degradants

References

Phenyltoloxamine Impurity Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and characterizing impurities in phenyltoloxamine. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities associated with this compound?

A1: this compound impurities can originate from the manufacturing process (synthesis-related impurities) or from the degradation of the drug substance over time. One known process-related impurity is This compound Related Compound A , chemically identified as 2-(2-benzylphenoxy)ethylmethylamine hydrochloride. Other potential impurities may include starting materials, by-products, and intermediates from the synthesis process, as well as degradation products formed through hydrolysis or oxidation.

Q2: What are the regulatory limits for impurities in this compound?

A2: The acceptable limits for impurities are determined by regulatory bodies such as the International Council for Harmonisation (ICH). The specific thresholds for reporting, identification, and qualification of impurities depend on the maximum daily dose of the drug.[1][2][3][4][5] The following table summarizes the ICH Q3A/Q3B thresholds, which are generally applicable.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Q3: Which analytical techniques are most suitable for this compound impurity profiling?

A3: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for the separation and quantification of known and unknown impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile impurities, including residual solvents and certain synthesis by-products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for the definitive structure elucidation of isolated impurities.

Troubleshooting Guides

HPLC Analysis

Q4: I am observing poor peak shape (tailing or fronting) for this compound and its impurities in my HPLC analysis. What are the possible causes and solutions?

A4: Poor peak shape in the HPLC analysis of amine-containing compounds like this compound is a common issue. Here are some potential causes and troubleshooting steps:

Potential CauseTroubleshooting Steps
Secondary Interactions with Silica This compound is a basic compound and can interact with residual silanol groups on the silica-based column, leading to peak tailing. - Use a base-deactivated column. - Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).
Inappropriate Mobile Phase pH The pH of the mobile phase affects the ionization state of this compound and its impurities. - Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound to ensure it is fully protonated.
Column Overload Injecting too much sample can lead to peak fronting. - Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Accumulation of strongly retained compounds or degradation of the stationary phase can affect peak shape. - Wash the column with a strong solvent. - If the problem persists, replace the column.
GC-MS Analysis

Q5: I am not able to detect any impurities in my this compound sample using GC-MS. Does this mean my sample is pure?

A5: Not necessarily. The absence of impurity peaks in a GC-MS analysis could be due to several factors other than sample purity:

Potential CauseTroubleshooting Steps
Non-volatile Impurities Many potential impurities, especially degradation products, may not be volatile enough for GC analysis. - Utilize HPLC or LC-MS for the analysis of non-volatile impurities.
Thermal Degradation in the Injector This compound or its impurities may degrade at the high temperatures of the GC injector port. - Lower the injector temperature. - Use a deactivated injector liner.
Insufficient Sensitivity The concentration of impurities may be below the detection limit of the instrument. - Increase the sample concentration. - Use a more sensitive detector or operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.

Experimental Protocols

Note: The following are example protocols and may require optimization for specific instrumentation and samples.

Example HPLC Method for this compound and Related Compound A
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

Example GC-MS Method for Volatile Impurities
  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Scan Range: 40-450 amu

  • Sample Preparation: Dissolve the sample in methanol to a final concentration of 10 mg/mL.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Characterization sample This compound Sample hplc HPLC-UV sample->hplc Separation & Quantification gcms GC-MS sample->gcms Volatile Impurity Screening lcms LC-MS hplc->lcms Peak of Interest quant Quantification of Impurities hplc->quant struct Structure Elucidation gcms->struct lcms->struct nmr NMR report Reporting & Qualification quant->report struct->nmr Confirmation struct->report troubleshooting_logic start Abnormal Peak Shape in HPLC q1 Is it Tailing or Fronting? start->q1 tailing Peak Tailing q1->tailing Tailing fronting Peak Fronting q1->fronting Fronting cause_tailing1 Secondary Interactions with Silica tailing->cause_tailing1 cause_tailing2 Inappropriate Mobile Phase pH tailing->cause_tailing2 cause_fronting1 Column Overload fronting->cause_fronting1 solution_tailing1 Use Base-Deactivated Column or Add Competing Base cause_tailing1->solution_tailing1 solution_tailing2 Adjust Mobile Phase pH cause_tailing2->solution_tailing2 solution_fronting1 Reduce Sample Concentration/Volume cause_fronting1->solution_fronting1

References

Phenyltoloxamine Formulation Development: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation development of phenyltoloxamine. Due to the limited publicly available formulation-specific data for this compound, this guide leverages information on structurally similar ethanolamine antihistamines, such as diphenhydramine, to provide well-grounded advice.

I. Troubleshooting Guides

This section is designed to help you navigate specific experimental issues in a question-and-answer format.

Solubility and Dissolution Issues

Question: My this compound citrate active pharmaceutical ingredient (API) is showing poor dissolution in my tablet formulation, despite its reported good water solubility. What could be the cause and how can I improve it?

Answer:

While this compound citrate is water-soluble (approximately 106.0 mg/mL), issues in a solid dosage form can arise from several factors:

  • Excipient Interactions: Certain excipients, particularly lubricants like magnesium stearate, can be hydrophobic and coat the API particles, hindering their wetting and dissolution.

  • Inadequate Disintegration: If the tablet does not disintegrate properly, the API will not be effectively exposed to the dissolution medium.

  • Common Ion Effect: If the dissolution medium contains citrate ions, it could slightly suppress the dissolution of the citrate salt form of this compound.

Troubleshooting Steps:

  • Evaluate Tablet Disintegration: Ensure your tablet formulation meets the required disintegration time as per pharmacopeial standards. If not, consider optimizing the concentration of your disintegrant (e.g., croscarmellose sodium, sodium starch glycolate).

  • Optimize Lubricant Concentration and Blending Time: Minimize the concentration of magnesium stearate and reduce the blending time to avoid over-lubrication.

  • Incorporate a Surfactant: The inclusion of a small percentage of a surfactant, such as sodium lauryl sulfate (SLS), in the formulation can improve the wettability of the API and enhance dissolution.

  • Consider Wet Granulation: This technique can improve the wetting properties of the drug and the overall dissolution rate.

Stability and Degradation Problems

Question: I am observing the appearance of an unknown peak in my stability-indicating HPLC analysis of a this compound oral solution. What is the likely degradation pathway?

Answer:

This compound, as an ethanolamine derivative, may be susceptible to degradation through several pathways, particularly in a liquid formulation. Based on the degradation patterns of similar antihistamines like diphenhydramine, the most probable degradation pathways are:

  • Oxidation: The tertiary amine group in this compound is susceptible to oxidation, which can lead to the formation of an N-oxide derivative. This is a common degradation pathway for many amine-containing drugs.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation. This compound should be handled and stored in light-protected conditions.[1]

  • Hydrolysis: While the ether linkage in this compound is generally more stable than an ester linkage, it can still undergo hydrolysis under extreme pH conditions and elevated temperatures.

Troubleshooting and Investigation:

  • Forced Degradation Studies: To identify the degradation product, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions. This will help to confirm the degradation pathway and to ensure your analytical method is truly stability-indicating.

  • pH Optimization: The stability of this compound in solution is likely pH-dependent. Conduct a pH-stability profile to identify the pH at which the drug is most stable. A pH range of 3.2 to 4.2 has been reported for a 1 in 100 solution of this compound citrate.[2]

  • Inclusion of Antioxidants and Chelating Agents: If oxidation is confirmed, the addition of antioxidants (e.g., sodium metabisulfite, ascorbic acid) and a chelating agent (e.g., edetate disodium - EDTA) to your formulation can help to prevent oxidative degradation.

  • Packaging: Use amber-colored bottles or other light-resistant packaging to protect liquid formulations from photodegradation.

Taste-Masking Challenges in Liquid Formulations

Question: My pediatric oral liquid formulation of this compound has a very bitter taste, leading to poor palatability. What are effective taste-masking strategies?

Answer:

The bitter taste of many antihistamines is a significant challenge, especially for pediatric formulations. A multi-faceted approach is often the most effective:

  • Sweeteners and Flavors: This is the most straightforward approach. A combination of high-intensity sweeteners (e.g., sucralose, acesulfame potassium) and bulk sweeteners (e.g., sorbitol, glycerin) can be used. Flavors that are popular with children, such as cherry, grape, or bubblegum, can help to mask the bitterness.

  • Polymer Coating: For suspension formulations, the drug particles can be coated with a polymer (e.g., ethylcellulose, Eudragit E-100) to create a physical barrier that prevents the drug from dissolving in the mouth and interacting with taste buds.

  • Complexation: Cyclodextrins can form inclusion complexes with the drug molecule, effectively sequestering the bitter part of the molecule within the cyclodextrin cavity.

  • Ion-Exchange Resins: The drug can be complexed with an ion-exchange resin. The drug is then released from the resin in the acidic environment of the stomach.

Experimental Approach to Taste Masking:

  • Benchtop Screening: Prepare small batches of the formulation with different combinations of sweeteners and flavors to identify promising candidates.

  • Sensory Panel or E-Tongue Analysis: Use a trained sensory panel or an electronic tongue to quantitatively assess the bitterness of different formulations.

  • In-vitro Dissolution Testing: For coated particles or complexes, ensure that the taste-masking approach does not negatively impact the drug release profile at gastric pH.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound citrate to consider during pre-formulation?

A1: Key properties include its good water solubility (approx. 106.0 mg/mL), a melting point between 137°C and 143°C, and a pH of 3.2 to 4.2 in a 1% aqueous solution.[2] It is an ethanolamine derivative, which suggests potential sensitivity to oxidation.

Q2: Which excipients are likely to be compatible with this compound in an oral liquid formulation?

A2: Based on studies with the similar compound diphenhydramine, the following excipients are expected to be compatible:

  • Solvents/Co-solvents: Purified water, glycerin, sorbitol solution

  • Sweeteners: Sucrose, sodium saccharin

  • Preservatives: Benzoic acid, sodium benzoate, bronopol

  • Buffers: Citric acid, sodium citrate

  • Chelating agents: Disodium EDTA

However, it is crucial to conduct your own drug-excipient compatibility studies.

Q3: What analytical method is suitable for stability testing of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate. While the USP monograph for the API mentions a Gas Chromatography (GC) method for related compounds, an HPLC method is generally more versatile for quantifying the parent drug and its degradation products in a finished dosage form. The method should be validated according to ICH guidelines to be specific, linear, accurate, precise, and robust.

Q4: Is this compound susceptible to degradation?

A4: Yes, as an ethanolamine antihistamine with a tertiary amine group, it is likely susceptible to oxidation to form an N-oxide. It may also be sensitive to light and extreme pH conditions. The USP monograph for this compound citrate lists "this compound related compound A," which is likely a known impurity or degradant that should be monitored.[2]

Q5: How can I improve the bioavailability of my this compound formulation?

A5: Since this compound citrate is already water-soluble, bioavailability is less likely to be limited by solubility. However, if issues are observed, they may be related to poor dissolution from the dosage form (see Troubleshooting Guide 1) or potential first-pass metabolism. Ensuring rapid and complete dissolution is the primary formulation strategy to maximize oral bioavailability.

III. Data Presentation

Table 1: Physicochemical Properties of this compound Citrate

PropertyValueReference
Molecular FormulaC₂₃H₂₉NO₈[3]
Molecular Weight447.48 g/mol [3]
Water Solubility106.0 mg/mLDrugBank
Melting Point137 - 143 °C[2]
pKa (Strongest Basic)8.78 (Predicted)DrugBank
pH (1 in 100 solution)3.2 - 4.2[2]

Table 2: Illustrative Example of a Forced Degradation Study for this compound (Note: This is example data based on typical results for ethanolamine antihistamines and should be confirmed by experimentation.)

Stress ConditionCondition Details% Degradation (Illustrative)Major Degradation Product (Hypothesized)
Acid Hydrolysis0.1 N HCl at 80°C for 24h5-10%Minor Hydrolytic Degradants
Base Hydrolysis0.1 N NaOH at 80°C for 24h< 5%Minor Hydrolytic Degradants
Oxidation3% H₂O₂ at RT for 24h15-25%This compound N-oxide
Thermal Degradation80°C for 72h< 5%-
PhotodegradationICH Photostability Chamber10-20%Photolytic Degradants

IV. Experimental Protocols

Protocol 1: Excipient Compatibility Study (for Solid Dosage Forms)

Objective: To assess the compatibility of this compound citrate with various excipients under accelerated stability conditions.

Methodology:

  • Sample Preparation:

    • Prepare binary mixtures of this compound citrate with each selected excipient (e.g., microcrystalline cellulose, lactose, starch, croscarmellose sodium, magnesium stearate) in a 1:1 and 1:5 drug-to-excipient ratio.

    • Prepare a control sample of pure this compound citrate.

    • Transfer approximately 50 mg of each mixture and the control into separate, suitable glass vials.

    • For "wet" samples, add 2-5% w/w of purified water to each mixture.

  • Storage Conditions:

    • Store one set of vials (dry and wet) at 40°C/75% RH for 4 weeks.

    • Store another set at 50°C for 4 weeks.

    • Keep a control set at 5°C.

  • Analysis:

    • At initial (T=0), 2-week, and 4-week time points, analyze the samples.

    • Visual Observation: Note any changes in color, appearance, or physical state.

    • HPLC Analysis: Prepare solutions of each sample and analyze using a validated stability-indicating HPLC method. Quantify the amount of this compound citrate remaining and determine the percentage of any degradation products formed.

  • Interpretation:

    • A significant decrease in the assay of this compound citrate or the formation of new degradation products in the binary mixtures compared to the control indicates an incompatibility.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Methodology:

  • Forced Degradation Sample Preparation:

    • Prepare solutions of this compound citrate and subject them to forced degradation as outlined in Table 2.

  • Chromatographic Conditions Development:

    • Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: Use a UV detector, scanning for the lambda max of this compound (e.g., around 260-270 nm).

    • Optimization: Inject the mixture of all forced degradation samples. Adjust the gradient, pH of the mobile phase, and flow rate to achieve adequate resolution (Rs > 1.5) between the parent drug peak and all degradation product peaks.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can resolve the analyte from degradants, impurities, and excipients.

    • Linearity: Establish a linear relationship between peak area and concentration over a defined range (e.g., 50-150% of the target concentration).

    • Accuracy: Determine the closeness of the measured value to the true value through recovery studies.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).

V. Mandatory Visualizations

G cluster_formulation This compound Formulation Troubleshooting Workflow Start Formulation Issue Identified Issue_Type What is the nature of the issue? Start->Issue_Type Solubility Poor Dissolution Issue_Type->Solubility Solubility/ Dissolution Stability Degradation Observed Issue_Type->Stability Stability Taste Bitter Taste Issue_Type->Taste Palatability Check_Disintegration Check Tablet Disintegration Solubility->Check_Disintegration Optimize_Lubricant Optimize Lubricant (e.g., Mg Stearate) Check_Disintegration->Optimize_Lubricant Disintegration OK Add_Surfactant Incorporate Surfactant (e.g., SLS) Optimize_Lubricant->Add_Surfactant Still Poor Resolved1 Issue Resolved Add_Surfactant->Resolved1 Improved Forced_Degradation Perform Forced Degradation Study Stability->Forced_Degradation Identify_Pathway Identify Degradation Pathway (Oxidation, Hydrolysis, Photo) Forced_Degradation->Identify_Pathway Optimize_pH Optimize Formulation pH Identify_Pathway->Optimize_pH pH-dependent Add_Antioxidant Add Antioxidant/Chelator Identify_Pathway->Add_Antioxidant Oxidation Protect_Light Use Light-Protective Packaging Identify_Pathway->Protect_Light Photodegradation Resolved2 Issue Resolved Optimize_pH->Resolved2 Add_Antioxidant->Resolved2 Protect_Light->Resolved2 Add_Sweetener Add Sweeteners/Flavors Taste->Add_Sweetener Use_Polymer_Coating Use Polymer Coating (for suspensions) Add_Sweetener->Use_Polymer_Coating Insufficient Use_Complexation Use Complexation (e.g., Cyclodextrin) Use_Polymer_Coating->Use_Complexation Not applicable/ Insufficient Resolved3 Issue Resolved Use_Complexation->Resolved3 Improved

Caption: Troubleshooting workflow for common this compound formulation issues.

G cluster_pathway Hypothesized Degradation Pathway of this compound This compound This compound N_Oxide This compound N-oxide This compound->N_Oxide Oxidative Stress (e.g., H₂O₂) Hydrolysis_Product Hydrolysis Products (e.g., Phenol derivative + Ethanolamine) This compound->Hydrolysis_Product Acid/Base Hydrolysis (Extreme conditions) Photolytic_Degradant Photolytic Degradants This compound->Photolytic_Degradant UV/Vis Light Exposure

Caption: Potential degradation pathways for this compound under stress conditions.

G cluster_workflow Experimental Workflow for Taste Masking Start Define Target Product Profile (e.g., Pediatric Syrup) Screen_Excipients Screen Sweeteners, Flavors, and Taste-Masking Agents Start->Screen_Excipients Formulate_Prototypes Formulate Small-Scale Prototypes Screen_Excipients->Formulate_Prototypes Assess_Taste Assess Taste (Sensory Panel or E-Tongue) Formulate_Prototypes->Assess_Taste Optimize Optimize Formulation Assess_Taste->Optimize Taste Not Acceptable Check_Stability Check Physicochemical Stability and Drug Release Assess_Taste->Check_Stability Taste Acceptable Optimize->Formulate_Prototypes Check_Stability->Optimize Unstable Finalize Finalize Formulation Check_Stability->Finalize Stable

Caption: Workflow for developing a taste-masked this compound formulation.

References

Phenyltoloxamine synthesis optimization and scale-up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis, optimization, and scale-up of phenyltoloxamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the Williamson ether synthesis, which is a common and effective method for its preparation.

Problem 1: Low or No Product Yield

Symptoms:

  • Thin-layer chromatography (TLC) analysis shows the presence of starting materials (2-benzylphenol) but little to no product formation.

  • After workup and purification, the isolated yield of this compound is significantly lower than expected.

Possible Causes and Solutions:

Cause IDPossible CauseTroubleshooting Steps
1.1Ineffective Deprotonation of 2-benzylphenol The phenoxide, which is the active nucleophile, may not be forming in sufficient quantities. - Base Selection: Ensure a sufficiently strong base is used to deprotonate the phenol. Sodium hydride (NaH) or potassium carbonate (K2CO3) are common choices. For K2CO3, ensure it is finely powdered and anhydrous. - Solvent Choice: Use an appropriate aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base and facilitate the reaction. Ensure the solvent is anhydrous, as water will consume the base and protonate the phenoxide.
1.2Degradation of 2-(dimethylamino)ethyl chloride This alkylating agent can be unstable. - Fresh Reagent: Use a freshly opened or purified bottle of 2-(dimethylamino)ethyl chloride or its hydrochloride salt. If using the hydrochloride salt, an additional equivalent of base is required for neutralization. - Storage: Store the reagent under inert atmosphere and refrigerated to prevent degradation.
1.3Suboptimal Reaction Temperature The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. - Temperature Optimization: The optimal temperature for the Williamson ether synthesis can vary. Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC. If the reaction is slow, gradually increase the temperature.
1.4Presence of Water in the Reaction Water will react with the strong base and protonate the phenoxide, inhibiting the reaction. - Anhydrous Conditions: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Significant Impurities

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows multiple spots or peaks in addition to the product and starting materials.

  • Difficulty in purifying the product to the desired level.

Possible Impurities and Mitigation Strategies:

Impurity IDPotential ImpurityFormation PathwayPrevention and Removal
2.12-(2-Benzylphenoxy)ethylmethylamine This can arise from the use of an impure starting material or potential demethylation under certain conditions.Prevention: Use high-purity 2-(dimethylamino)ethyl chloride. Removal: This impurity is more polar than the desired product. It can often be separated by column chromatography.
2.2Side products from elimination The alkyl halide can undergo elimination to form vinyl-dimethylamine, especially at higher temperatures.Prevention: Maintain a moderate reaction temperature. Use a less sterically hindered base if possible.
2.3Unreacted 2-benzylphenol Incomplete reaction.Prevention: Use a slight excess of the alkylating agent (1.1-1.2 equivalents). Ensure efficient stirring and sufficient reaction time. Removal: 2-benzylphenol is acidic and can be removed by washing the organic layer with an aqueous base solution (e.g., 1M NaOH) during workup.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 2-benzylphenol to form a phenoxide, which then acts as a nucleophile to attack an electrophilic 2-(dimethylamino)ethyl derivative, such as 2-(dimethylamino)ethyl chloride, forming the ether linkage.

Q2: How can I optimize the yield of my this compound synthesis?

A2: Yield optimization involves a systematic approach to adjusting reaction parameters. Consider the following:

  • Reagent Stoichiometry: A slight excess (1.1 to 1.2 equivalents) of the 2-(dimethylamino)ethyl chloride can help drive the reaction to completion.

  • Base and Solvent: The choice of base and solvent is critical. Stronger bases like sodium hydride in an aprotic polar solvent like DMF often give good results. A less hazardous alternative is potassium carbonate in acetonitrile.

  • Temperature and Reaction Time: Monitor the reaction progress using TLC to determine the optimal balance of temperature and time that maximizes product formation while minimizing byproduct generation.

  • Purity of Starting Materials: Ensure the purity of 2-benzylphenol and 2-(dimethylamino)ethyl chloride, as impurities can lead to side reactions and lower yields.

Q3: What are the key challenges when scaling up the synthesis of this compound?

A3: Scaling up the Williamson ether synthesis for this compound production presents several challenges:

  • Heat Transfer: The reaction is often exothermic, especially during the addition of the base. In a large-scale reactor, efficient heat dissipation is crucial to maintain temperature control and prevent runaway reactions or the formation of temperature-dependent impurities.

  • Mixing: Ensuring homogeneous mixing of the reactants, especially when using a solid base like potassium carbonate, becomes more challenging in larger vessels. Inefficient mixing can lead to localized "hot spots" and incomplete reactions.

  • Workup and Extraction: The separation of aqueous and organic phases during workup can be more complex on a larger scale. Emulsion formation can be a significant issue.

  • Purification: Purification by column chromatography is often not feasible for large quantities. Alternative methods like crystallization or distillation under reduced pressure may need to be developed and optimized.

Q4: How can I effectively purify crude this compound?

A4: The purification strategy depends on the scale and the impurity profile:

  • Lab Scale:

    • Acid-Base Extraction: After the reaction, the crude product can be dissolved in a nonpolar organic solvent and washed with an aqueous base (e.g., 1M NaOH) to remove unreacted 2-benzylphenol.

    • Column Chromatography: Silica gel column chromatography is effective for separating this compound from non-polar byproducts and any remaining starting materials. A gradient elution system, for example, with a mixture of hexane and ethyl acetate with a small amount of triethylamine (to prevent tailing of the amine product), is often successful.

  • Scale-up:

    • Crystallization: If the product is a solid or can form a stable salt (e.g., this compound citrate), crystallization is a highly effective purification method for large quantities.

    • Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be employed for purification.

Experimental Protocols

Key Experiment: Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • 2-Benzylphenol

  • Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate (anhydrous, finely powdered)

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Toluene

  • 1 M Sodium Hydroxide solution

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate, Triethylamine)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen), add 2-benzylphenol (1 equivalent) to a round-bottom flask containing anhydrous DMF.

  • Formation of the Phenoxide:

    • Using Sodium Hydride: Cool the solution to 0 °C and add sodium hydride (1.2 equivalents) portion-wise. Stir the mixture at room temperature for 1 hour, or until hydrogen gas evolution ceases.

    • Using Potassium Carbonate: Add anhydrous, finely powdered potassium carbonate (2.5 equivalents) to the solution of 2-benzylphenol in acetonitrile.

  • Addition of Alkylating Agent: Add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 70-80 °C and monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and cautiously quench with water.

    • Extract the aqueous mixture with toluene or another suitable organic solvent.

    • Wash the combined organic layers with 1 M NaOH to remove any unreacted 2-benzylphenol, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane with 1% triethylamine).

Visualizations

Phenyltoloxamine_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Williamson Ether Synthesis cluster_workup Workup & Purification 2-Benzylphenol 2-Benzylphenol Reaction_Vessel Reaction Mixture (Heat, Stir) 2-Benzylphenol->Reaction_Vessel 2-(Dimethylamino)ethyl chloride 2-(Dimethylamino)ethyl chloride 2-(Dimethylamino)ethyl chloride->Reaction_Vessel Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Reaction_Vessel Anhydrous Solvent (e.g., DMF) Anhydrous Solvent (e.g., DMF) Anhydrous Solvent (e.g., DMF)->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Extraction Solvent Extraction Quench->Extraction Washing Aqueous Wash Extraction->Washing Drying_Concentration Drying & Concentration Washing->Drying_Concentration Purification Column Chromatography or Crystallization Drying_Concentration->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Low_Yield Low or No Product Yield Cause1 Ineffective Deprotonation Low_Yield->Cause1 Cause2 Reagent Degradation Low_Yield->Cause2 Cause3 Suboptimal Temperature Low_Yield->Cause3 Cause4 Presence of Water Low_Yield->Cause4 Solution1 Check Base Strength & Solvent Cause1->Solution1 Solution2 Use Fresh Alkylating Agent Cause2->Solution2 Solution3 Optimize Reaction Temperature Cause3->Solution3 Solution4 Ensure Anhydrous Conditions Cause4->Solution4

Caption: Troubleshooting logic for low product yield in this compound synthesis.

Validation & Comparative

A Head-to-Head In Vitro Comparison of Phenyltoloxamine and Promethazine for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals detailing the comparative in vitro pharmacological and biochemical profiles of two first-generation antihistamines: phenyltoloxamine and promethazine. This document provides available experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and workflows.

Introduction

This compound and promethazine are both first-generation H1 receptor antagonists, a class of drugs known for their sedative and anticholinergic properties.[1][2] While both have been in clinical use for decades, a direct and comprehensive in vitro comparison is crucial for researchers aiming to understand their distinct pharmacological profiles, potential for off-target effects, and drug-drug interaction liabilities. This guide synthesizes the available in vitro data to facilitate informed decisions in preclinical drug development and research.

This compound, an ethanolamine derivative, is primarily recognized for its antihistaminic, sedative, and analgesic-potentiating effects.[1] Promethazine, a phenothiazine derivative, exhibits a broader pharmacological profile, acting as an antagonist at not only histamine H1 receptors but also at dopamine, muscarinic, and adrenergic receptors.[3]

A significant disparity exists in the publicly available in vitro data for these two compounds. While promethazine has been extensively characterized, quantitative in vitro data for this compound is notably sparse, a common issue for many older first-generation antihistamines.[1][4] This guide presents the available data for both compounds while clearly highlighting the existing knowledge gaps for this compound.

Comparative Analysis of In Vitro Data

The following tables summarize the available quantitative data for this compound and promethazine, focusing on receptor binding affinity and cytochrome P450 enzyme inhibition.

Table 1: Receptor Binding Affinities (Ki in nM)

Receptor SubtypeThis compound (Ki in nM)Promethazine (Ki in nM)
Histamine H1Data Not Available1.4
Dopamine D22740[1]Moderate Affinity
Dopamine D42765[1]Data Not Available
Muscarinic (General)Data Not AvailableModerate Affinity
5-HT2AData Not AvailableModerate Affinity
5-HT2CData Not AvailableModerate Affinity
α1-AdrenergicData Not AvailableModerate Affinity

Lower Ki values indicate higher binding affinity.[5]

Table 2: Cytochrome P450 Enzyme Inhibition

CYP IsoformThis compoundPromethazine
CYP2D6 Data Not AvailableIC50: 32-109 µM (concentration-dependent inhibition)[6][7] Ki: ~4-6 µM (moderate inhibitor)[8]
CYP2C9 Data Not AvailableIC20: 88 µM[6][7]
CYP1A2 Data Not AvailableData Not Available
CYP2C19 Data Not AvailableData Not Available
CYP3A4 Data Not AvailableData Not Available

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the methods used to generate the comparative data, the following diagrams illustrate the histamine H1 receptor signaling pathway and a general experimental workflow for in vitro comparison.

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Histamine Histamine Histamine->H1R Activates Antihistamine This compound or Promethazine Antihistamine->H1R Inhibits Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Histamine H1 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_comparison Comparison Compounds Prepare this compound and Promethazine Solutions Binding_Assay Radioligand Binding Assay (e.g., with [³H]-mepyramine) Compounds->Binding_Assay CYP_Assay Cytochrome P450 Inhibition Assay Compounds->CYP_Assay Receptor_Prep Prepare Receptor Membranes (e.g., from HEK293 cells expressing H1R) Receptor_Prep->Binding_Assay Microsome_Prep Prepare Human Liver Microsomes Microsome_Prep->CYP_Assay Ki_Calc Calculate Ki values (Receptor Affinity) Binding_Assay->Ki_Calc IC50_Calc Calculate IC50 values (Enzyme Inhibition) CYP_Assay->IC50_Calc H2H_Comparison Head-to-Head Comparison of Data Ki_Calc->H2H_Comparison IC50_Calc->H2H_Comparison

Generalized In Vitro Comparison Workflow.

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

This protocol is a generalized method for determining the binding affinity of a compound to the histamine H1 receptor.

  • Membrane Preparation:

    • Human Embryonic Kidney (HEK293) cells stably transfected with the human histamine H1 receptor are cultured and harvested.

    • Cell pellets are homogenized in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the cell membranes. The resulting membrane pellet is resuspended in the binding buffer.

  • Binding Assay:

    • In a 96-well plate, incubate the prepared cell membranes with a constant concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine).

    • Add increasing concentrations of the test compound (this compound or promethazine).

    • To determine non-specific binding, a parallel set of wells is incubated with an excess of a known non-labeled H1 receptor antagonist (e.g., mianserin).

    • Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Scintillation Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Cytochrome P450 Inhibition Assay using Human Liver Microsomes

This protocol outlines a common method to assess the inhibitory potential of a compound on major CYP450 enzymes.

  • Incubation Mixture Preparation:

    • Prepare a master mix containing human liver microsomes, a specific CYP isoform probe substrate (e.g., bufuralol for CYP2D6), and a phosphate buffer (pH 7.4).

    • A series of dilutions of the test compound (this compound or promethazine) are prepared.

  • Incubation:

    • In a 96-well plate, add the incubation master mix to wells containing the different concentrations of the test compound.

    • The reaction is initiated by the addition of an NADPH-generating system.

    • The plate is incubated at 37°C for a specific time (e.g., 15-30 minutes).

  • Reaction Termination and Sample Processing:

    • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The plate is centrifuged to precipitate the proteins.

    • The supernatant is collected for analysis.

  • LC-MS/MS Analysis:

    • The formation of the specific metabolite of the probe substrate is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • The rate of metabolite formation at each concentration of the test compound is compared to the control (vehicle-only) incubation.

    • The IC50 value, the concentration of the test compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the log of the test compound concentration and fitting the data to a four-parameter logistic equation.

Conclusion

This guide provides a comparative overview of the in vitro properties of this compound and promethazine based on currently available data. Promethazine exhibits a well-documented, broad-spectrum activity profile, with high affinity for the histamine H1 receptor and moderate affinity for several other CNS receptors, along with a notable inhibitory effect on CYP2D6. In stark contrast, the in vitro pharmacological profile of this compound remains largely uncharacterized in the public domain, presenting a significant knowledge gap.

For researchers and drug developers, the lack of quantitative in vitro data for this compound necessitates a cautious approach when considering its use in preclinical models or as a reference compound. The provided experimental protocols offer a framework for conducting direct, head-to-head in vitro comparisons to generate the much-needed data for a more complete understanding of this compound's pharmacological and pharmacokinetic properties. Such studies would be invaluable in elucidating its precise mechanism of action, off-target liabilities, and potential for drug-drug interactions, ultimately enabling a more informed and objective comparison with other first-generation antihistamines like promethazine.

References

A Comparative Analysis of the Anticholinergic Activity of First-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

First-generation antihistamines, while effective in managing allergic reactions, are well-known for their significant anticholinergic activity. This property, stemming from their ability to block muscarinic acetylcholine receptors, contributes to a range of side effects including dry mouth, urinary retention, and cognitive impairment. For drug development professionals and researchers, a clear understanding of the comparative anticholinergic potency of these agents is crucial for lead optimization, side-effect profiling, and the development of safer alternatives. This guide provides an objective comparison of the anticholinergic activity of various first-generation antihistamines, supported by experimental data and detailed methodologies.

Quantitative Comparison of Anticholinergic Activity

The anticholinergic activity of first-generation antihistamines can be quantified using various in vitro methods, primarily through radioligand binding assays to determine the inhibition constant (Ki) at muscarinic receptors, and functional assays to measure the antagonist potency (pA2). The table below summarizes key data from published studies, offering a comparative overview of the anticholinergic potential of several common first-generation antihistamines.

AntihistamineMuscarinic Receptor Affinity (Ki, nM)Antagonist Potency (pA2)
Cyproheptadine5.08.2 ± 0.4
Promethazine237.7 ± 0.2
Diphenhydramine2807.1 ± 0.2
Chlorpheniramine1,8006.4 ± 0.2
Hydroxyzine15,0005.8 ± 0.2
Pyrilamine-4.8 ± 0.4

Note: Ki values represent the concentration of the drug that inhibits 50% of radioligand binding to muscarinic receptors in the bovine cerebral cortex. pA2 values were determined from the inhibition of carbachol-induced contractions in isolated guinea pig trachealis muscle. A lower Ki value and a higher pA2 value indicate greater anticholinergic activity.

Experimental Protocols

A thorough understanding of the methodologies used to generate the above data is essential for interpreting the results and designing future experiments. Below are detailed protocols for the two key experimental approaches.

Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki)

This assay directly measures the affinity of a drug for muscarinic receptors by assessing its ability to compete with a radiolabeled ligand that specifically binds to these receptors.

1. Membrane Preparation:

  • Bovine cerebral cortex is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • The homogenate is centrifuged at low speed to remove large debris.
  • The supernatant is then centrifuged at high speed to pellet the cell membranes containing the muscarinic receptors.
  • The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • A constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]quinuclidinyl benzilate, [³H]QNB) is incubated with the prepared cell membranes.
  • Increasing concentrations of the unlabeled first-generation antihistamine (the competitor) are added to the incubation mixture.
  • The mixture is incubated at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled muscarinic antagonist (e.g., atropine).

3. Separation and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
  • The filters are washed with cold buffer to remove unbound radioligand.
  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the antihistamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Carbachol-Induced Tracheal Contraction (pA2 Determination)

This functional assay assesses the ability of an antihistamine to antagonize the contractile response of smooth muscle to a muscarinic agonist.

1. Tissue Preparation:

  • A guinea pig is euthanized, and the trachea is carefully dissected.
  • The trachea is cut into rings or spiral strips and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
  • The tissue is allowed to equilibrate under a resting tension.

2. Cumulative Concentration-Response Curve:

  • A cumulative concentration-response curve for the muscarinic agonist carbachol is generated by adding increasing concentrations of carbachol to the organ bath and recording the resulting isometric contractions.

3. Antagonist Incubation:

  • The tissue is washed to remove the carbachol and allowed to return to its resting state.
  • A specific concentration of the first-generation antihistamine is added to the organ bath and incubated for a predetermined period (e.g., 30-60 minutes).

4. Second Concentration-Response Curve:

  • In the presence of the antihistamine, a second cumulative concentration-response curve for carbachol is generated.

5. Data Analysis (Schild Plot):

  • The dose ratio (the ratio of the EC50 of carbachol in the presence of the antagonist to the EC50 in its absence) is calculated.
  • This procedure is repeated with several different concentrations of the antihistamine.
  • A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
  • The pA2 value, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2, is determined from the x-intercept of the Schild regression line.

Visualizing the Mechanisms

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and the experimental workflow.

Anticholinergic_Mechanism cluster_neuron Cholinergic Neuron cluster_effector Effector Cell ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptor ACh->M_Receptor Binds to G_Protein G-Protein M_Receptor->G_Protein Activates Effector Cellular Effector G_Protein->Effector Modulates Response Physiological Response (e.g., Smooth Muscle Contraction) Effector->Response Leads to Antihistamine First-Generation Antihistamine Antihistamine->M_Receptor Blocks

Caption: Mechanism of anticholinergic action of first-generation antihistamines.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Organ Bath) Membrane_Prep 1. Membrane Preparation (e.g., Bovine Cerebral Cortex) Incubation 2. Incubation (Radioligand + Antihistamine + Membranes) Membrane_Prep->Incubation Filtration 3. Filtration & Washing Incubation->Filtration Counting 4. Scintillation Counting Filtration->Counting Ki_Calc 5. Ki Calculation (Cheng-Prusoff Equation) Counting->Ki_Calc End_Ki Ki Ki_Calc->End_Ki Tissue_Prep 1. Tissue Preparation (e.g., Guinea Pig Trachea) CRC1 2. Baseline Carbachol Concentration-Response Curve Tissue_Prep->CRC1 Antagonist_Inc 3. Antihistamine Incubation CRC1->Antagonist_Inc CRC2 4. Carbachol CRC in presence of Antihistamine Antagonist_Inc->CRC2 Schild_Plot 5. Schild Plot Analysis (pA2 Determination) CRC2->Schild_Plot End_pA2 pA2 Schild_Plot->End_pA2 Start Start Start->Membrane_Prep Start->Tissue_Prep

Caption: Experimental workflow for determining anticholinergic activity.

Validating the Analgesic-Sparing Effect of Phenyltoloxamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective pain management strategies with reduced reliance on opioids has led to the investigation of various adjuvant analgesics. Among these, the first-generation antihistamine phenyltoloxamine has been explored for its potential to enhance the analgesic effects of other medications, a property known as an analgesic-sparing effect. This guide provides an objective comparison of this compound's performance with other alternatives, supported by available experimental data.

This compound in Combination with Non-Opioid Analgesics

Clinical research has investigated the efficacy of this compound in combination with non-opioid analgesics, such as acetaminophen. The outcomes, however, have been varied, highlighting the need for further research to delineate its specific role in pain management.

Table 1: Clinical Trial Data for this compound with Acetaminophen
Study Pain Model Interventions Key Outcomes Conclusion
Sunshine et al. (1984)Post-episiotomy pain1. Acetaminophen (650 mg) + this compound (60 mg) 2. Acetaminophen (650 mg) 3. PlaceboThe combination of acetaminophen and this compound was significantly superior to acetaminophen alone across all analgesic measures.This compound significantly augments the analgesic activity of acetaminophen in postepisiotomy pain.
Forbes et al. (1984)Postoperative oral surgery pain1. Acetaminophen (650 mg) + this compound (60 mg) 2. Acetaminophen (650 mg) 3. This compound (60 mg) 4. PlaceboThis compound alone did not show a significant analgesic effect. The combination was not significantly different from acetaminophen alone.This compound did not demonstrate a significant analgesic-sparing effect when combined with acetaminophen in this pain model.

This compound in Combination with Opioid Analgesics

While first-generation antihistamines like this compound are often cited for their potential to potentiate the effects of opioids such as codeine and dihydrocodeine, specific clinical trial data quantifying this opioid-sparing effect is limited in the public domain. This compound is available in combination with opioids like hydrocodone. The proposed mechanism for this effect is often attributed to the sedative properties of first-generation antihistamines, which can enhance the overall analgesic experience.

Due to the lack of specific clinical trial data on the opioid-sparing effect of this compound, a direct quantitative comparison with alternatives is not feasible at this time.

Experimental Protocols

General Protocol for a Double-Blind, Placebo-Controlled Analgesic Clinical Trial

The following provides a generalized methodology based on the principles of the cited studies for evaluating the analgesic efficacy of a combination therapy.

1. Study Design: A randomized, double-blind, placebo-controlled, parallel-group design is employed.

2. Patient Population: A homogenous group of patients experiencing a specific type of moderate to severe pain (e.g., postoperative, dental, etc.) is recruited. Inclusion and exclusion criteria are strictly defined.

3. Randomization and Blinding: Participants are randomly assigned to one of the treatment groups. Both the participants and the investigators are blinded to the treatment allocation.

4. Interventions:

  • Group 1 (Combination): Receives the investigational combination (e.g., Opioid + this compound).
  • Group 2 (Active Control): Receives the standard analgesic alone (e.g., Opioid).
  • Group 3 (Placebo Control): Receives a placebo.

5. Outcome Measures:

  • Primary Endpoint: Total pain relief (TOTPAR) or Sum of Pain Intensity Differences (SPID) over a defined period (e.g., 4-6 hours).
  • Secondary Endpoints:
  • Time to onset of analgesia.
  • Peak pain relief.
  • Duration of analgesia.
  • Patient's global assessment of the medication.
  • Use of rescue medication.
  • Adverse event monitoring.

6. Data Analysis: Statistical methods such as Analysis of Variance (ANOVA) are used to compare the treatment groups.

G cluster_workflow Experimental Workflow: Analgesic Clinical Trial start Patient Recruitment (e.g., Postoperative Pain) randomization Randomization & Blinding start->randomization group1 Group 1: Opioid + this compound randomization->group1 group2 Group 2: Opioid Alone randomization->group2 group3 Group 3: Placebo randomization->group3 assessment Pain Assessment (e.g., VAS, VRS) & Adverse Event Monitoring group1->assessment group2->assessment group3->assessment analysis Data Analysis (e.g., SPID, TOTPAR) assessment->analysis end Conclusion on Analgesic-Sparing Effect analysis->end G cluster_pathway Proposed Mechanism of this compound's Analgesic-Sparing Effect This compound This compound bbb Blood-Brain Barrier This compound->bbb Crosses h1_receptor Central H1 Receptors bbb->h1_receptor Blocks sedation Sedation & Anxiolysis h1_receptor->sedation analgesia Enhanced Analgesia sedation->analgesia Contributes to opioid Opioid Analgesic mu_receptor Mu-Opioid Receptors opioid->mu_receptor Activates mu_receptor->analgesia Primary Driver of

Phenyltoloxamine vs. Other Ethanolamine Antihistamines: A Comparative Review for the Research Professional

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of phenyltoloxamine with other prominent ethanolamine-class first-generation antihistamines. This review synthesizes available experimental data on their performance, focusing on receptor affinity, clinical efficacy, and side-effect profiles.

This compound, a first-generation antihistamine of the ethanolamine class, has been utilized for the symptomatic relief of allergic conditions such as allergic rhinitis and urticaria.[1][2] Like other drugs in its class, including the widely known diphenhydramine, clemastine, and doxylamine, its primary mechanism of action is the competitive antagonism of the histamine H1 receptor.[1] This action mitigates the effects of histamine, a key mediator in allergic reactions, thereby reducing symptoms like sneezing, itching, and rhinorrhea.[1] However, as with most first-generation antihistamines, this compound readily crosses the blood-brain barrier, leading to sedative and anticholinergic side effects.[2][3] This guide delves into a comparative analysis of these properties, supported by available quantitative data.

Comparative Analysis of Performance

The ethanolamine class of antihistamines is characterized by a common structural backbone that imparts both therapeutic efficacy and a shared side-effect profile. The key differentiators among these compounds lie in their relative potencies at the H1 receptor, their propensity to cause central nervous system depression (sedation), and the severity of their anticholinergic effects.

Receptor Binding Affinity

The primary measure of an antihistamine's potency is its binding affinity to the histamine H1 receptor, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. While direct comparative studies for all ethanolamines are scarce, data from various sources allow for a cross-comparison.

AntihistamineH1 Receptor Binding Affinity (Ki) [nM]Notes
This compound Data not available in reviewed literature-
Diphenhydramine 16-
Clemastine 0.42Also reported as an IC50 of 3 nM in a separate study[4]
Doxylamine Data not available in reviewed literatureFunctions as a histamine H1-receptor antagonist[5]
Clinical Efficacy

The clinical efficacy of these antihistamines is most commonly evaluated in the context of allergic rhinitis and urticaria. Studies often measure the reduction in patient-reported symptom scores.

A double-blind, placebo-controlled study demonstrated that this compound citrate at a 30 mg dose was significantly more effective than a placebo in alleviating the symptoms of seasonal allergic rhinitis.[6] A 60 mg dose was also effective, but to a lesser degree.[6] Clinical improvement in rhinorrhea, nasal obstruction, pruritus, and sneezing has been shown to correlate with the inhibition of reagin-mediated skin reactivity caused by this compound.[6][7]

Direct comparative efficacy data for this compound against other ethanolamines is limited. However, the general efficacy of first-generation antihistamines in allergic conditions is well-established.

Side Effect Profile: Sedation and Anticholinergic Effects

A defining characteristic of first-generation ethanolamine antihistamines is their sedative and anticholinergic properties, which arise from their ability to cross the blood-brain barrier and interact with central H1 and muscarinic receptors.[8][9]

Sedative Effects: this compound is known for its sedative properties.[1][3] Doxylamine is also recognized as a potent sedative, often used in over-the-counter sleep aids.[10] Diphenhydramine is similarly well-known for causing drowsiness.[11]

Anticholinergic Effects: These effects include dry mouth, blurred vision, and constipation.[1] Conventional first-generation antihistamines, including the ethanolamines like this compound, diphenhydramine, clemastine, and doxylamine, are known to exhibit substantial anticholinergic effects.[8]

AntihistamineNotable Side Effects
This compound Drowsiness, dry mouth, blurred vision, constipation[1]
Diphenhydramine Drowsiness, dizziness, impaired coordination, dry mucous membranes[12]
Clemastine Drowsiness[13]
Doxylamine Pronounced sedative and anticholinergic effects[10]

Experimental Protocols

To ensure a thorough understanding of the presented data, the following are detailed methodologies for key experiments cited in the comparison of antihistamines.

Radioligand Binding Assay for H1 Receptor Affinity

This in vitro assay is fundamental for determining the binding affinity of a compound to the H1 receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the histamine H1 receptor.

Materials:

  • Membrane preparations from cells stably transfected with the human H1 receptor.

  • Radioligand: [3H]mepyramine.

  • Test compounds (e.g., this compound, diphenhydramine, etc.).

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: The cell membrane preparations are incubated with a fixed concentration of [3H]mepyramine and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • Washing: The filters are washed to remove any non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters, which corresponds to the amount of bound [3H]mepyramine, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]mepyramine (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Clinical Trial for Efficacy in Allergic Rhinitis

This in vivo methodology is used to assess the clinical effectiveness of an antihistamine in treating the symptoms of allergic rhinitis.

Objective: To evaluate the efficacy of an antihistamine in reducing the symptoms of seasonal allergic rhinitis compared to a placebo.

Study Design: A double-blind, randomized, placebo-controlled, parallel-group study.

Participants: Adult patients with a documented history of seasonal allergic rhinitis.

Procedure:

  • Randomization: Participants are randomly assigned to receive either the test antihistamine (at one or more dosage levels) or a placebo.

  • Treatment Period: Participants self-administer the assigned treatment over a specified period (e.g., one week) during the allergy season.

  • Symptom Scoring: Participants record the severity of their nasal and non-nasal symptoms (e.g., sneezing, runny nose, itchy nose, watery eyes) daily in a diary using a standardized rating scale (e.g., a 4-point scale from 0=none to 3=severe).

  • Physician Assessment: At the beginning and end of the treatment period, a clinician assesses the patient's overall condition.

  • Data Analysis: The primary efficacy endpoint is the change from baseline in the total symptom score. Statistical analysis is performed to compare the mean change in symptom scores between the active treatment groups and the placebo group.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams illustrate the H1 receptor signaling pathway and a typical workflow for the comparative evaluation of antihistamines.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Binds to Antihistamine Ethanolamine Antihistamine Antihistamine->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca->Allergic_Response PKC->Allergic_Response

Caption: Histamine H1 Receptor Signaling Pathway.

Antihistamine_Evaluation_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Binding_Assay In Vitro Receptor Binding Assay (Determine Ki) Phase_I Phase I Trial (Safety & Tolerability in Healthy Volunteers) Binding_Assay->Phase_I Anticholinergic_Assay In Vitro Anticholinergic Activity Assay (Determine pA2) Anticholinergic_Assay->Phase_I Toxicity_Study In Vivo Animal Toxicity Study (Determine LD50) Toxicity_Study->Phase_I Efficacy_Trial Phase II/III Trial (Efficacy in Allergic Rhinitis/Urticaria vs. Placebo & Competitor) Phase_I->Efficacy_Trial Sedation_Study Psychomotor & Cognitive Function Tests (Assess Sedative Effects) Phase_I->Sedation_Study Data_Analysis Comparative Data Analysis & Review Efficacy_Trial->Data_Analysis Sedation_Study->Data_Analysis

Caption: Experimental Workflow for Antihistamine Comparison.

References

A Comparative Efficacy Analysis of Phenyltoloxamine and Diphenhydramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the efficacy of two first-generation antihistamines, phenyltoloxamine and diphenhydramine. Both belong to the ethanolamine class and are known for their sedative and anticholinergic properties. This document summarizes available quantitative data, outlines key experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows to aid in research and development.

Executive Summary

Data Presentation: Comparative Efficacy and Side-Effect Profile

The following tables summarize the available quantitative and qualitative data for this compound and diphenhydramine.

Table 1: H1 Receptor Binding Affinity

CompoundReceptorLigandSystemKi (nM)Citation
DiphenhydramineHistamine H1[3H]mepyramineHuman9.6 - 16[1]
This compoundHistamine H1--Not available-

Table 2: Antihistaminic and Anticholinergic Activity

CompoundAntihistaminic PotencyAnticholinergic PotencyCitation
DiphenhydramineEffective H1 antagonistPotent; Rank order of potency among 10 antihistamines: Cyproheptadine > Promethazine > Desloratadine > Diphenhydramine [2][3]
This compoundPotent antagonist to histamine responses; favorable comparison to diphenhydraminePossesses anticholinergic properties[4]

Table 3: Sedative and Psychomotor Effects

CompoundSedative EffectsPsychomotor Performance ImpairmentCitation
DiphenhydramineSignificant sedation and drowsiness.Impairs driving performance and cognitive function.[5][6][7][8]
This compoundKnown to cause sedation, drowsiness, and somnolence.Impairment of motor function is a known side effect.[4][9][10]

Experimental Protocols

Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.

Methodology:

  • Membrane Preparation: Human H1 receptor-expressing cells (e.g., HEK293 or CHO cells) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

  • Radioligand Binding: A constant concentration of a radiolabeled H1 receptor antagonist, typically [3H]mepyramine, is incubated with the prepared cell membranes.

  • Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or diphenhydramine).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Anticholinergic Activity Assay (Guinea Pig Trachealis Muscle)

Objective: To assess the functional anticholinergic potency of a test compound.

Methodology:

  • Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Contraction Induction: The baseline contractile tone of the tracheal smooth muscle is recorded. A cholinergic agonist, such as carbachol, is added to the organ bath to induce a stable contraction.

  • Antagonist Application: Increasing concentrations of the test antihistamine (e.g., this compound or diphenhydramine) are cumulatively added to the bath.

  • Measurement of Relaxation: The relaxation of the pre-contracted tracheal muscle is measured isometrically.

  • Data Analysis: The concentration of the antagonist that causes a 50% reversal of the carbachol-induced contraction (IC50) is calculated. The pA2 value, a measure of antagonist potency, can also be determined from Schild plot analysis.[3]

Assessment of Psychomotor Performance

Objective: To evaluate the impact of a test compound on cognitive and motor functions.

Methodology:

  • Study Design: A double-blind, placebo-controlled, crossover study design is typically employed with healthy volunteers.

  • Drug Administration: Participants receive a single dose of the test drug (e.g., this compound or diphenhydramine), an active control (another sedative drug), or a placebo.

  • Test Battery: A series of standardized tests are administered at baseline and at various time points after drug administration. These tests may include:

    • Driving Simulator Tests: To assess lane-keeping, reaction time to hazards, and speed control.[7]

    • Choice Reaction Time: To measure the speed and accuracy of responding to specific stimuli.

    • Divided Attention Tasks: To evaluate the ability to perform two tasks simultaneously.

    • Vigilance Tasks: To assess sustained attention over a period.

  • Data Collection: Performance metrics such as reaction time, number of errors, and deviation from a set course are recorded.

  • Data Analysis: Statistical analysis is performed to compare the performance under the influence of the test drug to placebo and the active control.

Mandatory Visualizations

G H1 Receptor Signaling Pathway cluster_membrane Cell Membrane H1R H1 Receptor Gq Gq Protein H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 [Hydrolyzes] Histamine Histamine Histamine->H1R Antihistamine This compound / Diphenhydramine Antihistamine->H1R [Blocks] IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Allergic_Response Allergic Response (e.g., smooth muscle contraction) Ca->Allergic_Response PKC->Allergic_Response

Caption: H1 Receptor Signaling Pathway and Antihistamine Action.

G Comparative Experimental Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Human Studies receptor_binding H1 Receptor Binding Assay data_analysis Comparative Data Analysis receptor_binding->data_analysis anticholinergic_assay Anticholinergic Activity Assay anticholinergic_assay->data_analysis wheal_flare Histamine-Induced Wheal & Flare Test wheal_flare->data_analysis psychomotor_testing Psychomotor Performance Tests psychomotor_testing->data_analysis start Test Compounds (this compound, Diphenhydramine) start->receptor_binding start->anticholinergic_assay start->wheal_flare start->psychomotor_testing conclusion Efficacy & Side-Effect Profile Comparison data_analysis->conclusion

Caption: Workflow for Comparative Efficacy Studies.

References

Phenyltoloxamine Combination Therapy: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of phenyltoloxamine in combination with other therapeutic agents. This compound, a first-generation antihistamine with sedative and anticholinergic properties, has been explored as an adjuvant in combination therapies to enhance the therapeutic effects of primary active ingredients, particularly in the realms of analgesia and antitussive treatments. This document summarizes the available clinical evidence, presents detailed experimental methodologies where accessible, and visualizes key pathways and workflows to offer a comprehensive overview for research and development professionals.

This compound and Acetaminophen for Analgesia

The combination of this compound and acetaminophen has been investigated for its potential to provide enhanced pain relief. The rationale for this combination lies in the distinct mechanisms of action of the two compounds. Acetaminophen is a centrally acting analgesic and antipyretic, while this compound, as an H1 receptor antagonist, may contribute to analgesia through its sedative effects and potential modulation of central pain pathways. However, clinical findings on the efficacy of this combination have been conflicting.

Comparative Efficacy Data
Combination TherapyConditionKey FindingsSupporting Evidence
This compound (60 mg) + Acetaminophen (650 mg) Post-episiotomy PainThe combination therapy demonstrated a statistically significant augmentation of the analgesic activity of acetaminophen alone. The combination was superior to acetaminophen alone for all analgesic measures.Sunshine A, et al. (1989)
This compound (60 mg) + Acetaminophen (650 mg) Postoperative Oral Surgery PainThe combination therapy was found to be less effective than acetaminophen alone. This compound did not show any significant analgesic effect in this setting.Schachtel BP, et al. (1984)

Note: The quantitative data (e.g., Sum of Pain Intensity Difference [SPID], Total Pain Relief [TOTAL]) from these studies were not accessible in the public domain and therefore cannot be presented in this table.

Experimental Protocols

Study 1: Augmentation of Acetaminophen Analgesia by this compound in Post-episiotomy Pain (Sunshine A, et al., 1989)

  • Study Design: A double-blind, placebo-controlled, parallel-group study.

  • Participants: 200 female inpatients with severe pain following an episiotomy procedure.

  • Interventions:

    • Group 1: Placebo

    • Group 2: Acetaminophen 650 mg

    • Group 3: this compound 60 mg + Acetaminophen 650 mg

  • Primary Outcome Measures: Analgesia was assessed over a 6-hour period using standard subjective scales for pain intensity and relief.

  • Data Analysis: Derived variables based on pain intensity and relief data, and two global measures were used to compare the treatments.

Study 2: Analgesic Effect of Acetaminophen, this compound, and their Combination in Postoperative Oral Surgery Pain (Schachtel BP, et al., 1984)

  • Study Design: A factorial, double-blind, randomized controlled trial.

  • Participants: 148 outpatients experiencing pain after oral surgery.

  • Interventions:

    • Group 1: Placebo

    • Group 2: this compound 60 mg

    • Group 3: Acetaminophen 650 mg

    • Group 4: this compound 60 mg + Acetaminophen 650 mg

  • Primary Outcome Measures: Subjects rated their pain and its relief hourly for 6 hours using a self-rating record. Measures of total and peak analgesia were derived from these reports.

  • Data Analysis: The effects of each component (acetaminophen and this compound) and their interaction were statistically evaluated.

Signaling Pathway and Experimental Workflow

cluster_pain_pathway Proposed Mechanism of Analgesic Synergy Pain Stimulus Pain Stimulus Prostaglandin Synthesis Prostaglandin Synthesis Pain Stimulus->Prostaglandin Synthesis induces Central Pain Perception Central Pain Perception Prostaglandin Synthesis->Central Pain Perception sensitizes Analgesia Analgesia Central Pain Perception->Analgesia Acetaminophen Acetaminophen Acetaminophen->Prostaglandin Synthesis inhibits This compound This compound This compound->Central Pain Perception modulates (sedation)

Proposed mechanism of action for the combination of Acetaminophen and this compound in analgesia.

cluster_workflow Clinical Trial Workflow for Analgesia Studies Patient Recruitment Patient Recruitment Randomization Randomization Patient Recruitment->Randomization Placebo Placebo Randomization->Placebo Group 1 Acetaminophen Acetaminophen Randomization->Acetaminophen Group 2 This compound + Acetaminophen This compound + Acetaminophen Randomization->this compound + Acetaminophen Group 3 Pain Assessment (hourly for 6h) Pain Assessment (hourly for 6h) Placebo->Pain Assessment (hourly for 6h) Acetaminophen->Pain Assessment (hourly for 6h) This compound + Acetaminophen->Pain Assessment (hourly for 6h) Data Analysis Data Analysis Pain Assessment (hourly for 6h)->Data Analysis

A generalized experimental workflow for the cited analgesic clinical trials.

This compound and Opioids for Antitussive Effects

This compound has also been formulated in combination with opioids, such as codeine and hydrocodone, for the relief of cough. The rationale for these combinations is the potential for this compound to potentiate the antitussive effects of the opioid component and to provide additional symptomatic relief through its antihistaminic and sedative properties.

Efficacy and Experimental Data

For the combination of this compound and hydrocodone, there is a lack of robust clinical trial data evaluating its efficacy. Much of the available information focuses on the safety of hydrocodone-containing cough suppressants, particularly in pediatric populations, rather than the specific contribution of this compound to the combination's antitussive effect.

Due to the limited availability of data, a quantitative comparison table for these combinations cannot be provided at this time.

Proposed Mechanism and Logical Relationship

cluster_cough_pathway Proposed Mechanism for Antitussive Synergy Cough Stimulus Cough Stimulus Cough Center (Brainstem) Cough Center (Brainstem) Cough Stimulus->Cough Center (Brainstem) activates Cough Reflex Cough Reflex Cough Center (Brainstem)->Cough Reflex triggers Opioid (Codeine/Hydrocodone) Opioid (Codeine/Hydrocodone) Opioid (Codeine/Hydrocodone)->Cough Center (Brainstem) suppresses This compound This compound This compound->Cough Center (Brainstem) potentiates suppression (sedation)

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Phenyltoloxamine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Handling Protocols for Phenyltoloxamine

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedural guidelines is paramount for ensuring personal safety and maintaining a secure laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to mitigate risks of exposure. The following table summarizes the required Personal Protective Equipment (PPE).

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant nitrile gloves. Double-gloving is recommended when handling the pure compound.
Eye Protection Safety GlassesTightly fitting safety goggles with side-shields.
Body Protection Lab CoatA standard laboratory coat is required.
Respiratory Protection Dust RespiratorAn approved/certified dust respirator should be used, especially when handling the solid form to avoid inhalation.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks. If the container is compromised, treat it as a spill and follow the emergency spill procedures outlined below.

  • Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[2]

Weighing and Solution Preparation
  • Ventilation: All handling of solid this compound that may generate dust must be conducted in a certified chemical fume hood or other appropriate local exhaust ventilation system to minimize inhalation risks.[3]

  • Weighing: Use a dedicated, clean weighing vessel. Tare the balance with the vessel before adding the compound.

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing. If the solvent is volatile, ensure the preparation is performed in a fume hood.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: All solid this compound waste, including contaminated PPE (gloves, dust masks), weighing papers, and empty containers, should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.

  • Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container.

Decontamination and Disposal
  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Final Disposal: All hazardous waste containing this compound must be disposed of through an approved waste disposal plant.[2]

Emergency Response Plan

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Accidental Exposure
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Spill Cleanup
  • Minor Spill (Solid):

    • Evacuate and restrict access to the area.

    • Wear appropriate PPE, including a dust respirator.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

    • Clean the spill area with a detergent and water solution.

    • Collect all cleanup materials in a sealed, labeled hazardous waste container.

  • Minor Spill (Liquid):

    • Evacuate and restrict access to the area.

    • Wear appropriate PPE.

    • Contain the spill using absorbent pads.

    • Absorb the spill with an inert material.

    • Place the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a detergent and water solution.

    • Collect all cleanup materials in a sealed, labeled hazardous waste container.

  • Major Spill:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Activate the nearest fire alarm if there is a risk of fire or explosion.

    • Contact your institution's emergency response team.

    • Provide details of the spilled substance from a safe location.

This compound Safety Data Summary

ParameterValueReference
Acute Oral Toxicity (LD50) 1472 mg/kg (Rat)[1]
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[2]
GHS Precautionary Statements P264, P270, P273, P301 + P312, P330, P391, P501[2]

Visual Workflows

The following diagrams illustrate the standard operating procedures for handling and responding to emergencies involving this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Gather Materials Gather Materials Prepare Fume Hood->Gather Materials Weigh Solid Weigh Solid Gather Materials->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Decontaminate Glassware Decontaminate Glassware Segregate Waste->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Standard workflow for handling this compound.

cluster_emergency Emergency Response Exposure Event Exposure Event Identify Exposure Type Identify Exposure Type Exposure Event->Identify Exposure Type Skin/Eye Contact Skin/Eye Contact Identify Exposure Type->Skin/Eye Contact Skin/Eye Inhalation Inhalation Identify Exposure Type->Inhalation Inhalation Ingestion Ingestion Identify Exposure Type->Ingestion Ingestion Spill Spill Identify Exposure Type->Spill Spill Rinse Area (15 min) Rinse Area (15 min) Skin/Eye Contact->Rinse Area (15 min) Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Rinse Mouth Rinse Mouth Ingestion->Rinse Mouth Follow Spill Protocol Follow Spill Protocol Spill->Follow Spill Protocol Seek Medical Attention Seek Medical Attention Rinse Area (15 min)->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Rinse Mouth->Seek Medical Attention

Emergency response workflow for this compound exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyltoloxamine
Reactant of Route 2
Reactant of Route 2
Phenyltoloxamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.